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Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of the 5-Phenoxy-3-pyridinol Scaffold

An In-depth Technical Guide to the Synthesis of 5-Phenoxy-3-pyridinol and Its Derivatives The pyridine ring is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals due to its ability to engage in hydro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Phenoxy-3-pyridinol and Its Derivatives

The pyridine ring is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] When functionalized with a phenoxy group at the 5-position and a hydroxyl group at the 3-position, the resulting 5-phenoxy-3-pyridinol scaffold presents a privileged structural motif. This framework is of significant interest to drug development professionals as it serves as a versatile template for designing potent and selective therapeutic agents. Its derivatives have been explored for a range of biological activities, including kinase inhibition and the modulation of signaling pathways.[3][4][5] The pyridinol moiety can act as a bioisostere for amides or phenols, influencing properties like solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[4][5]

This guide provides a comprehensive overview of the primary synthetic strategies for constructing the 5-phenoxy-3-pyridinol core and its derivatives. We will delve into the mechanistic rationale behind key synthetic transformations, offer a comparative analysis of different routes, and provide a detailed, field-proven experimental protocol.

Retrosynthetic Analysis: Deconstructing the Core for Synthetic Planning

A logical approach to designing the synthesis of 5-phenoxy-3-pyridinol begins with a retrosynthetic analysis. The two key disconnections in the target molecule are the C-O ether linkage and the C-N bonds forming the pyridine ring itself.

G Target 5-Phenoxy-3-pyridinol SM1 3-Hydroxy-5-halopyridine + Phenol Target->SM1 C-O Disconnection (Ullmann / Buchwald) SM2 5-Phenoxy-3-aminopyridine (or precursor) Target->SM2 Functional Group Interconversion SM3 Acyclic Precursors (e.g., Alkoxyoxazoles) Target->SM3 C-C / C-N Disconnection (De Novo Ring Formation)

Figure 1: Retrosynthetic pathways for 5-phenoxy-3-pyridinol.

This analysis reveals three primary strategic approaches:

  • Aryl Ether Formation: Constructing the phenoxy-pyridine bond via a cross-coupling reaction, typically as a late-stage step. This is the most direct and common approach.

  • Functional Group Interconversion: Starting with a pre-formed 5-phenoxypyridine and installing the 3-hydroxyl group.

  • De Novo Ring Synthesis: Building the substituted pyridine ring from acyclic precursors. This advanced strategy offers high flexibility for creating diverse derivatives.

Key Synthetic Strategies and Mechanistic Insights

Strategy 1: Aryl Ether Formation via C-O Cross-Coupling

The formation of the diaryl ether bond is the most critical step in many syntheses of the target scaffold. Two primary metal-catalyzed methods dominate this area: the Ullmann condensation and the Buchwald-Hartwig C-O coupling.

A. The Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[6][7]

  • Mechanism and Rationale: The reaction is believed to proceed through the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.[6][8] The traditional requirement for high temperatures (often >180 °C) and polar aprotic solvents like DMF or NMP is a consequence of the high activation energy needed for the oxidative addition step, particularly with less reactive aryl chlorides or bromides.[6] Modern protocols have improved upon these harsh conditions by using soluble copper sources (e.g., CuI) in the presence of ligands like phenanthroline, which stabilize the copper intermediates and facilitate the catalytic cycle at lower temperatures.[7][9]

G cluster_0 Ullmann Condensation Cycle Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' + Ar'-O⁻ - X⁻ Phenoxide Ar'-O⁻ Cu(III)Complex Ar-Cu(III)(OAr')X Cu(I)OAr'->Cu(III)Complex Oxidative Addition (+ Ar-X) ArylHalide Ar-X Cu(III)Complex->Cu(I)X - Ar-O-Ar' Product Ar-O-Ar' Cu(III)Complex->Product Reductive Elimination

Figure 2: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

B. The Buchwald-Hartwig C-O Coupling

While more famous for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling can also be adapted for diaryl ether synthesis. It often provides an alternative with milder conditions and broader functional group tolerance compared to the Ullmann reaction.

  • Mechanism and Rationale: This reaction involves a Pd(0)/Pd(II) catalytic cycle. A Pd(0) complex, stabilized by bulky, electron-rich phosphine ligands, undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then coordinates with the phenoxide. Subsequent reductive elimination forms the C-O bond and regenerates the Pd(0) catalyst. The choice of ligand is critical; ligands like BrettPhos or RuPhos are designed to promote the reductive elimination step, which is often the rate-limiting step for C-O coupling, and prevent side reactions like β-hydride elimination.[10][11]

Strategy 2: De Novo Synthesis of the Pyridine Ring

For accessing highly substituted or complex derivatives, constructing the pyridine ring from acyclic precursors is a powerful strategy.

A. Hetero-Diels-Alder Reaction

A one-step approach to polysubstituted 3-hydroxypyridines involves the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles.[12]

  • Rationale: In this [4+2] cycloaddition, the oxazole acts as the azadiene component. The reaction proceeds through a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, losing a neutral molecule to afford the aromatic pyridine ring. This method allows for the strategic placement of substituents on the final product based on the choice of the starting oxazole and dienophile.[12]

B. "Anti-Wacker"-Type Cyclization

A recently developed method provides access to polysubstituted 3-hydroxypyridines via a palladium-catalyzed arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[13] This is followed by oxidation and elimination steps to yield the final aromatic product. This multi-step but versatile sequence allows for the incorporation of a wide variety of substituents.[13]

Comparative Analysis of Synthetic Routes

StrategyCatalyst SystemTypical ConditionsAdvantagesDisadvantages
Ullmann Condensation Cu(I) salts (e.g., CuI), often with ligands (e.g., phenanthroline)High Temp (100-220 °C), Polar Solvents (DMF, NMP)Cost-effective catalyst, well-established.[6][9]Harsh conditions, limited functional group tolerance, can require stoichiometric copper.[6]
Buchwald-Hartwig C-O Coupling Pd(0) precatalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., BrettPhos)Moderate Temp (80-120 °C), Organic Solvents (Toluene, Dioxane)Milder conditions, excellent functional group tolerance, high yields.[10][14]Expensive catalyst and ligands, requires inert atmosphere.
Hetero-Diels-Alder Lewis Acid (e.g., Nd(OTf)₃) or thermalRoom temperature to moderate heatConvergent, single-step ring formation, good control over substitution.[12]Requires synthesis of specific oxazole precursors, substrate scope can be limited.

Detailed Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes the synthesis of 5-phenoxy-3-(benzyloxy)pyridine, a protected precursor to the final target, chosen for its reliability and basis in established procedures.[9] The benzyloxy group is a common protecting group for phenols that can be removed in a subsequent step.

Reaction: Synthesis of 5-phenoxy-3-(benzyloxy)pyridine

(Self-generated image, not from search results)

Materials:

  • 5-Bromo-3-(benzyloxy)pyridine (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-3-(benzyloxy)pyridine (1.0 mmol, 264 mg), phenol (1.2 mmol, 113 mg), copper(I) iodide (0.1 mmol, 19 mg), 1,10-phenanthroline (0.2 mmol, 36 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Evacuate and backfill the flask with dry nitrogen or argon gas three times. Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenoxy-3-(benzyloxy)pyridine.

  • Deprotection (Next Step): The benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C in ethanol or methanol) to yield the final product, 5-phenoxy-3-pyridinol.

Synthesis of Derivatives: Expanding Chemical Space

The 5-phenoxy-3-pyridinol core provides multiple handles for further derivatization, a key strategy in drug discovery to fine-tune activity and properties.

  • O-Alkylation/Acylation: The 3-hydroxyl group can be readily alkylated or acylated using standard conditions (e.g., an alkyl halide or acyl chloride with a base like K₂CO₃ or triethylamine) to explore the impact of modifying this hydrogen-bond donor.

  • Substitution on the Pyridine Ring: For syntheses starting from di-halogenated pyridines, one position can be functionalized with the phenoxy group (via Ullmann) and the other with an amine (via Buchwald-Hartwig amination), leading to valuable amino derivatives.[3]

  • Substitution on the Phenoxy Ring: By starting with a substituted phenol in the initial Ullmann coupling, a wide array of derivatives bearing different electronic and steric groups on the phenoxy ring can be accessed. This is a common strategy to probe structure-activity relationships (SAR).[1]

G Core 5-Phenoxy-3-pyridinol Deriv1 O-Alkylation/ Acylation Core->Deriv1 R-X, Base Deriv2 Further Ring Substitution (e.g., Amination) Core->Deriv2 (from halo-precursor) Deriv3 Substituted Phenoxy Ring Core->Deriv3 (from substituted phenol)

Figure 3: Key derivatization strategies for the 5-phenoxy-3-pyridinol scaffold.

Conclusion

The synthesis of 5-phenoxy-3-pyridinol and its derivatives is a topic of significant relevance for medicinal chemists and drug development professionals. While classical methods like the Ullmann condensation remain robust and cost-effective, modern palladium-catalyzed reactions offer milder conditions and broader substrate scope. For more complex targets, de novo ring formation strategies provide unparalleled flexibility. A thorough understanding of the mechanisms, advantages, and limitations of each synthetic route allows the researcher to make informed decisions, enabling the efficient and strategic synthesis of novel compounds for biological evaluation.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling - Organic Synthesis. .

  • Ullmann condens
  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling p
  • Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles.
  • Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Benchchem.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
  • Ullmann condens
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as Potent Agonists of TGR5 via Sequential Combin
  • Pyridones in drug discovery: Recent advances.
  • Ullmann Reaction - Organic Chemistry Portal. .

  • Pyridine core containing drugs with their biological activities.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.

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Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to 5-Phenoxy-3-pyridinol: Synthesis, Properties, and Applications in Drug Discovery Introduction 5-Phenoxy-3-pyridinol is a heterocyclic organic compound that has garnered significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Phenoxy-3-pyridinol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

5-Phenoxy-3-pyridinol is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and drug development. Its structure, which combines a pyridine core with a phenoxy substituent, provides a versatile scaffold for the design of targeted therapeutics. The pyridine ring, a common motif in pharmaceuticals, can engage in various biological interactions, while the phenoxy group allows for modifications to modulate properties such as lipophilicity and target binding. This guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of 5-Phenoxy-3-pyridinol, with a focus on its role in the development of kinase inhibitors. While the precise historical first synthesis of this compound is not prominently documented in readily available literature, its modern preparation and use are well-established, reflecting its importance as a building block in contemporary research.

I. Synthetic Methodologies

The synthesis of 5-Phenoxy-3-pyridinol can be approached through several modern synthetic strategies. The key steps involve the formation of the pyridine ring and the creation of the ether linkage. The following sections detail two of the most relevant and widely used methods for synthesizing diaryl ethers and related structures: the Ullmann Condensation and the Buchwald-Hartwig Amination, adapted for the synthesis of an ether. Additionally, methods for the synthesis of the core 3-hydroxypyridine structure are discussed.

A. Synthesis of the 3-Hydroxypyridine Core

The 3-hydroxypyridine core is a fundamental starting material. Various methods exist for its synthesis, including:

  • From Furfural: A method has been described for preparing 3-hydroxypyridine from furfural.[1]

  • Hetero-Diels-Alder Reaction: Polysubstituted 3-hydroxypyridines can be synthesized via a hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles.[2]

  • "Anti-Wacker"-Type Cyclization: An efficient method for preparing polysubstituted 3-hydroxypyridines from amino acids, propargyl alcohols, and arylboronic acids has been reported.[3]

B. Formation of the Phenoxy Ether Linkage

Once a suitable 3-hydroxypyridine or a precursor with a leaving group at the 5-position is obtained, the phenoxy group can be introduced.

1. Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O bonds, specifically for the synthesis of diaryl ethers.[4][5][6] It traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[4][5][7]

Conceptual Workflow for Ullmann Condensation:

Ullmann_Condensation A 5-Bromo-3-pyridinol G 5-Phenoxy-3-pyridinol A->G Reaction B Phenol B->G Reaction C Copper Catalyst (e.g., CuI) C->G Reaction D Base (e.g., K2CO3) D->G Reaction E High-Boiling Polar Solvent (e.g., DMF, NMP) E->G Reaction F Heat F->G Reaction

Caption: General workflow for the synthesis of 5-Phenoxy-3-pyridinol via Ullmann Condensation.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-pyridinol (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2. Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9][10] A variation of this reaction can be used to form C-O bonds, providing a more modern and often milder alternative to the Ullmann condensation. This reaction typically utilizes a palladium catalyst with a specialized phosphine ligand.[8][11]

Conceptual Workflow for Buchwald-Hartwig C-O Coupling:

Buchwald_Hartwig_Coupling A 5-Bromo-3-pyridinol G 5-Phenoxy-3-pyridinol A->G Reaction B Phenol B->G Reaction C Palladium Catalyst (e.g., Pd(OAc)2) C->G Reaction D Phosphine Ligand (e.g., BINAP, XPhos) D->G Reaction E Base (e.g., Cs2CO3) E->G Reaction F Solvent (e.g., Toluene) F->G Reaction

Caption: General workflow for the synthesis of 5-Phenoxy-3-pyridinol via Buchwald-Hartwig C-O Coupling.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a Schlenk tube, add 5-bromo-3-pyridinol (1.0 eq), phenol (1.5 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as BINAP (0.08 eq).[11]

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.

  • Degassing: Degas the mixture by three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 8-16 hours under an inert atmosphere.[11]

  • Work-up: After cooling to room temperature, filter the mixture through a pad of celite and wash with toluene.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.

II. Chemical and Physical Properties

PropertyValue (Estimated/Reported for Analogs)Source
Molecular Formula C₁₁H₉NO₂-
Molecular Weight 187.19 g/mol -
Appearance Likely a solid at room temperature-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Expected to have low solubility in water and good solubility in organic solvents like DMSO and DMF.-
pKa The pyridinium nitrogen will have a pKa around 5, and the hydroxyl group will have a pKa around 10, similar to 3-pyridinol.[12][13]
LogP The addition of the phenoxy group will increase the lipophilicity compared to 3-pyridinol.-

III. Applications in Drug Discovery

The 5-phenoxy-3-pyridinol scaffold and its derivatives have emerged as privileged structures in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

A. Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of 5-phenoxy-2-aminopyridine derivatives, which are closely related to 5-phenoxy-3-pyridinol, is in the development of inhibitors for Bruton's Tyrosine Kinase (BTK).[14][15] BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases.[14][15]

Signaling Pathway and Inhibition:

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Phenoxy-2-aminopyridine Derivative (Inhibitor) Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and the point of inhibition by 5-phenoxy-2-aminopyridine derivatives.

Research has shown that novel 5-phenoxy-2-aminopyridine derivatives can act as potent and selective irreversible inhibitors of BTK.[14][15] These compounds are designed to occupy the allosteric pocket of the kinase and can form a covalent bond with a cysteine residue (Cys481) in the active site, leading to irreversible inhibition.[14] One study reported a derivative that significantly reduced tumor size in a xenograft mouse model.[14][15]

B. Other Kinase Inhibition

The pyridine scaffold is a versatile platform for targeting various kinases.[16][17] The 5-phenoxy-3-pyridinol core can be functionalized to create inhibitors for other kinases involved in cancer, such as FMS-like tyrosine receptor kinase 3 (FLT3).[17] The general strategy involves designing molecules that can fit into the ATP-binding pocket of the target kinase, with the pyridine and phenoxy groups contributing to key binding interactions.

C. Other Potential Applications

The broader class of hydroxypyridine compounds has been investigated for a range of biological activities, including neuroprotective effects against ischemic damage. While specific studies on the neuroprotective effects of 5-Phenoxy-3-pyridinol are not prominent, this represents a potential area for future research.

Conclusion

5-Phenoxy-3-pyridinol is a valuable chemical entity with significant applications in modern drug discovery. While its early history is not clearly documented, its synthesis is achievable through established and robust methodologies like the Ullmann condensation and Buchwald-Hartwig cross-coupling. The true value of this scaffold lies in its utility as a core structure for the development of targeted therapeutics, most notably kinase inhibitors for the treatment of cancer. As research in medicinal chemistry continues to advance, it is likely that the 5-phenoxy-3-pyridinol motif will continue to be a foundation for the design of novel and effective therapeutic agents.

References

  • [The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][11][18]oxazine-1,8-diones - PMC]([Link])

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Foundational

spectroscopic analysis of 5-Phenoxy-3-pyridinol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Phenoxy-3-pyridinol Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the essential spectroscopic techniq...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Phenoxy-3-pyridinol

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize the molecular structure of 5-Phenoxy-3-pyridinol. For researchers in medicinal chemistry and materials science, a precise and validated structural confirmation is the bedrock of further development. This document moves beyond rote procedural descriptions to offer insights into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), synthesizing data from these orthogonal techniques to build an unassailable structural elucidation.

The Analytical Mandate: Characterization Workflow

G cluster_start Initiation cluster_analysis Spectroscopic Analysis cluster_synthesis Data Integration & Confirmation start Synthesized or Isolated 5-Phenoxy-3-pyridinol ms Mass Spectrometry (MS) (Molecular Weight & Formula) start->ms ir Infrared (IR) Spectroscopy (Functional Groups) start->ir nmr NMR Spectroscopy (¹H & ¹³C Connectivity) start->nmr synthesis Holistic Data Synthesis ms->synthesis ir->synthesis nmr->synthesis confirmation Unambiguous Structure Confirmation synthesis->confirmation

Caption: General workflow for spectroscopic characterization.[1]

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is critical for unambiguous assignment of NMR signals. The following structure will be used throughout this guide.

G parent [M+H]⁺ m/z 188 frag1 [C₅H₅NO₂]⁺ m/z 111 parent->frag1 - C₆H₅O• (93 Da) frag2 [C₆H₅O]• (phenoxy radical) parent->frag2 Homolytic Cleavage

Caption: Proposed primary fragmentation of 5-Phenoxy-3-pyridinol. [2][3] Data Summary Table:

TechniqueObservationInterpretation
HRMS (ESI+) [M+H]⁺ at m/z 188.0706Confirms elemental composition C₁₁H₉NO₂.
IR Broad peak at ~3400 cm⁻¹; Strong peaks at ~1240 cm⁻¹, 1500-1600 cm⁻¹Presence of -OH, aryl ether, and aromatic rings. [4][5]
¹H NMR Broad singlet (D₂O exchangeable); distinct aromatic signalsConfirms -OH group and provides proton count and connectivity.
¹³C NMR 11 distinct carbon signals in expected regionsConfirms the carbon skeleton of the molecule.
MS/MS Fragmentation loss of 93 DaIndicates the loss of a phenoxy radical, confirming the ether linkage. [2][3]

Conclusion: A Synthesized View

The combination of NMR, IR, and MS provides a powerful and synergistic approach to the structural elucidation of 5-Phenoxy-3-pyridinol. High-resolution mass spectrometry unequivocally establishes the molecular formula. Infrared spectroscopy confirms the presence of the key hydroxyl, ether, and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular skeleton and proton environments. The data from each technique are mutually reinforcing, leading to a high-confidence structural assignment that is essential for any further research or development activities.

References

  • Title: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Source: R Discovery URL: [Link]

  • Title: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry Source: PubMed URL: [Link]

  • Title: 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates Source: PMC URL: [Link]

  • Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: ACS Publications URL: [Link]

  • Title: infrared spectrum of phenol C6H6O C6H5OH Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

  • Title: Blends of poly(vinyl pyridine)s and two dihydric phenols: Thermal and infrared spectroscopic studies. Part II. Source: ResearchGate URL: [Link]

  • Title: 9.12: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]

  • Title: 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) Source: DTIC URL: [Link]

  • Title: NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides Source: Polish Journal of Chemistry URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: Palacký University Olomouc URL: [Link]

Sources

Exploratory

The Pyridinol-Pyridone Equilibrium: A Technical Guide to Tautomerism in Heterocyclic Chemistry

Abstract Tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug development, materials science, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug development, materials science, and molecular biology.[1] Among the most studied and critical examples is the pyridinol-pyridone tautomerism. This in-depth technical guide provides a comprehensive analysis of the core principles governing this equilibrium for 2-, 3-, and 4-substituted pyridines. We will explore the structural and electronic factors influencing tautomeric preference, the significant impact of the surrounding environment, and the advanced analytical techniques employed for characterization. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating systems required for trustworthy protocols.

Foundational Principles of Pyridinol-Pyridone Tautomerism

The tautomeric relationship between pyridinol (the enol form) and pyridone (the keto form) involves the migration of a proton between the exocyclic oxygen and the endocyclic nitrogen atom, accompanied by a rearrangement of double bonds within the pyridine ring.[1][2] This equilibrium is not a simple one-to-one conversion but is influenced by a delicate balance of aromaticity, hydrogen bonding, and solvation effects.

The position of the hydroxyl group on the pyridine ring dictates the specific nature of the tautomeric equilibrium:

  • 2-Hydroxypyridine ⇌ 2-Pyridone: This is a classic lactim-lactam tautomerism.[3]

  • 3-Hydroxypyridine ⇌ 3-Pyridone: This equilibrium involves a neutral enol form and a zwitterionic keto form.[4][5]

  • 4-Hydroxypyridine ⇌ 4-Pyridone: Similar to the 2-substituted case, this is a keto-enol tautomerism.[6]

The inherent stability of each tautomer is a subject of extensive study, with the favored form often depending on the physical state (gas, solution, or solid).

The 2-Hydroxypyridine – 2-Pyridone System: A Case Study

The tautomerism between 2-hydroxypyridine (2-HPY) and 2-pyridone (2-PY) is one of the most exhaustively studied examples.[2][3] In the gas phase, the enol form, 2-hydroxypyridine, is generally favored by a small energy difference.[2][7] This preference is attributed to its aromatic character.

However, in the solid state and in polar solvents, the equilibrium shifts dramatically to favor the 2-pyridone form.[2][3] This shift is primarily driven by the high polarity of the 2-pyridone tautomer and its ability to form strong intermolecular hydrogen bonds, often leading to the formation of stable dimers.[3][8] In non-polar solvents, the two tautomers can coexist in comparable amounts.[2]

The Role of Dimerization

2-Pyridone readily forms a hydrogen-bonded dimer in solution, a crucial factor in its stabilization.[3][8] The direct intramolecular tautomerization has a high energy barrier.[3] Instead, a self-catalytic pathway involving dimerization, double proton transfer, and subsequent dissociation of the dimer is the favored mechanism for interconversion.[3]

Tautomerization_Mechanism cluster_2HPY 2-Hydroxypyridine (Monomer) cluster_Dimer Dimerization cluster_2PY 2-Pyridone (Monomer) cluster_transition Double Proton Transfer 2HPY_monomer 2-HPY Dimer 2-PY Dimer 2HPY_monomer->Dimer Dimerization Dimer->2HPY_monomer Dissociation 2PY_monomer 2-PY Dimer->2PY_monomer Dissociation Transition_State Transition State Dimer->Transition_State 2PY_monomer->Dimer Dimerization

Caption: Self-catalytic tautomerization of 2-hydroxypyridine via dimerization.

The 3-Hydroxypyridine – 3-Pyridone System: The Zwitterionic Influence

The tautomerism of 3-hydroxypyridine is distinct in that the pyridone form exists as a zwitterion.[4] In non-aqueous solutions, the neutral 3-hydroxypyridine form is predominant.[5] However, in aqueous media, the zwitterionic 3-pyridone becomes significantly more stable due to strong solvation of the charged centers by water molecules.[4][5] The equilibrium constant in aqueous solution is close to unity, indicating that both species coexist in nearly equal proportions.[9] This sensitivity to the local environment makes 3-hydroxypyridine derivatives valuable probes for the hydrophobicity of biological macromolecules.[4]

The 4-Hydroxypyridine – 4-Pyridone System: Parallels with the 2-Isomer

Similar to the 2-pyridone/2-hydroxypyridine system, the equilibrium for the 4-isomer generally favors the 4-pyridone tautomer in solution.[6] The enol form, 4-hydroxypyridine, becomes more significant in very dilute solutions or in non-polar solvents and is the dominant species in the gas phase.[6] The greater stability of the 4-pyridone form in condensed phases can be rationalized by its resonance stabilization, where a charge-separated aromatic form contributes significantly.[10]

Factors Influencing Tautomeric Equilibrium

The delicate balance between pyridinol and pyridone forms is dictated by a combination of intrinsic and extrinsic factors.

FactorInfluence on EquilibriumRationale
Solvent Polarity Polar solvents favor the more polar pyridone form.[3][11]The larger dipole moment of the pyridone tautomer is better stabilized by polar solvent molecules.
Hydrogen Bonding Protic solvents and self-association favor the pyridone form.[12]Hydrogen bonding stabilizes the C=O and N-H groups of the pyridone tautomer.[13]
Physical State Solid state generally favors the pyridone form. Gas phase often favors the pyridinol form.[2][6]Crystal packing forces and intermolecular hydrogen bonding in the solid state stabilize the pyridone. In the gas phase, the intrinsic aromaticity of the pyridinol can be the dominant factor.[7]
Substituents Electron-withdrawing or -donating groups can shift the equilibrium.Substituents alter the electron density of the ring and the acidity/basicity of the N and O atoms, thereby influencing the relative stability of the tautomers.
Temperature Can shift the equilibrium depending on the enthalpy of tautomerization.[1]The direction of the shift follows Le Chatelier's principle.

Experimental and Computational Methodologies for Characterization

A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough understanding of pyridinol-pyridone tautomerism.

Spectroscopic Techniques
  • UV-Vis Spectroscopy: This is a powerful tool for quantitative analysis of tautomeric mixtures in solution.[14][12] The pyridinol and pyridone forms exhibit distinct absorption spectra, and changes in these spectra with solvent polarity can be used to determine the equilibrium constant.[15][16] However, overlapping spectral bands can present a challenge, sometimes requiring deconvolution methods for accurate analysis.[17]

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are widely used to study tautomerism.[14][18] Chemical shifts are sensitive to the electronic environment, allowing for the differentiation of tautomers. In cases of rapid interconversion, time-averaged signals are observed. Variable temperature NMR can be employed to study the dynamics of the equilibrium.[18]

  • Infrared (IR) and Raman Spectroscopy: These vibrational techniques can distinguish between the C=O stretching frequency of the pyridone and the O-H and C-O stretching frequencies of the pyridinol.[2][19]

  • X-ray Crystallography: Provides definitive structural information in the solid state, confirming the predominant tautomeric form in the crystal lattice.[2][14]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution (using continuum solvation models).[2][20][21] These methods can also be used to calculate the energy barriers for interconversion and to simulate vibrational and electronic spectra, aiding in the interpretation of experimental data.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Computational Analysis cluster_interpretation Data Interpretation & Conclusion Synthesis Synthesize/Purify Pyridine Derivative Dissolution Dissolve in Various Solvents Synthesis->Dissolution X_Ray X-ray Crystallography (Solid State) Synthesis->X_Ray Computational DFT Calculations Synthesis->Computational UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy Dissolution->NMR IR_Raman IR/Raman Spectroscopy Dissolution->IR_Raman Equilibrium_Constant Determine Equilibrium Constant (K_T) UV_Vis->Equilibrium_Constant NMR->Equilibrium_Constant Structure_Confirmation Confirm Tautomeric Structure IR_Raman->Structure_Confirmation X_Ray->Structure_Confirmation Thermodynamics Elucidate Thermodynamic Parameters Computational->Thermodynamics

Caption: Integrated workflow for the characterization of pyridinol-pyridone tautomerism.

Implications in Drug Development

The tautomeric state of a molecule is a critical determinant of its physicochemical properties, including its pKa, lipophilicity, and hydrogen bonding capacity. These properties, in turn, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to bind to its biological target. For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor can change depending on the predominant tautomer, which can have a profound impact on its interaction with a receptor binding site. Therefore, a thorough understanding and control of tautomerism are essential in the design and development of new therapeutic agents.[11]

Conclusion

The tautomerism of pyridinol and pyridone forms is a multifaceted phenomenon governed by a subtle interplay of structural, electronic, and environmental factors. A comprehensive understanding of this equilibrium is paramount for researchers in medicinal chemistry and related fields. The judicious application of a combination of advanced spectroscopic techniques and computational methods allows for the detailed characterization of these systems, providing the necessary insights to control and leverage tautomerism in molecular design.

References

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Sources

Foundational

The Pyridine Scaffold: A Cornerstone in Modern Drug Discovery and Development

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a privileged scaffold in the realm of medicinal chemistry.[1] Its unique physicochemical properties, including its basicity,...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a privileged scaffold in the realm of medicinal chemistry.[1] Its unique physicochemical properties, including its basicity, water solubility, stability, and ability to form hydrogen bonds, make it a versatile building block in the design of novel therapeutic agents.[2] The strategic incorporation of a pyridine nucleus can significantly enhance the pharmacokinetic profile of a lead molecule, optimizing its solubility and bioavailability.[2][3] Consequently, pyridine derivatives have been successfully developed into a wide array of FDA-approved drugs targeting a broad spectrum of diseases, from cancers and infectious diseases to neurological and inflammatory disorders.[4][5] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted biological activities of pyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have emerged as a significant class of compounds in oncology, with several approved drugs and numerous candidates in development.[6][7] Their anticancer effects are often attributed to their ability to interfere with key signaling pathways and cellular processes that are dysregulated in cancer.[8]

Mechanism of Action: Inhibition of Key Oncogenic Pathways

A primary mechanism by which pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] One of the most important targets in this regard is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[9][10] By binding to the ATP-binding site or allosteric sites of VEGFR-2, pyridine-based inhibitors can block the downstream signaling cascade, thereby inhibiting tumor growth and metastasis.[3][9]

Another critical target for pyridine-based anticancer agents is the family of Histone Deacetylases (HDACs) . HDACs play a vital role in the epigenetic regulation of gene expression, and their overexpression is a common feature in many cancers.[11] Pyridine-containing HDAC inhibitors can induce the accumulation of acetylated histones, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[11]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Pyridine_Inhibitor Pyridine Derivative (e.g., Sorafenib) Pyridine_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Survival Cell Survival mTOR->Survival

VEGFR-2 Signaling Pathway Inhibition by Pyridine Derivatives.
Quantitative Data on Anticancer Activity

The in vitro anticancer efficacy of pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDSubstituentsTarget Cell LineIC50 (µM)Reference
8e Pyridine-UreaMCF-7 (Breast Cancer)0.11[12]
8n Pyridine-UreaMCF-7 (Breast Cancer)0.80[12]
Doxorubicin Standard DrugMCF-7 (Breast Cancer)1.93[12]
10 4-ClHepG2 (Liver Cancer)4.25[9]
10 4-ClMCF-7 (Breast Cancer)6.08[9]
Sorafenib Standard DrugHepG2 (Liver Cancer)9.18[9]
Sorafenib Standard DrugMCF-7 (Breast Cancer)5.47[9]
7 Pyridine DerivativeHepG2 (Liver Cancer)0.02[13]
TP6 1,2,4-Triazole PyridineB16F10 (Melanoma)41.12[14]
5a Pyridine-ThiazolidinoneHepG-2 (Liver Cancer)1.61[8]
5b Pyridine-ThiazolidinoneMCF-7 (Breast Cancer)1.84[8]
5 Spiro-PyridineCaco-2 (Colorectal Cancer)9.78[15]
7 Spiro-PyridineHepG-2 (Liver Cancer)10.58[15]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[16][17]

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Detergent reagent (e.g., 20% SDS in 50% DMF) or DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[16] The optimal cell density will depend on the cell line and the duration of the assay.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: After the incubation period, add 10 µL of MTT reagent to each well.[16][18]

  • Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.[16]

  • Solubilization of Formazan: Add 100 µL of the detergent reagent or DMSO to each well to dissolve the formazan crystals.[16]

  • Incubation for Solubilization: Leave the plate at room temperature in the dark for 2 hours, or until the formazan crystals are completely dissolved.[16]

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[16][18]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Infectious Diseases

Pyridine derivatives have a long history in the fight against infectious diseases, with some of the earliest and most effective antimicrobial agents featuring this scaffold.[19] Their ability to target essential microbial processes makes them valuable assets in an era of growing antimicrobial resistance.

Mechanism of Action: Targeting Microbial Cell Wall Synthesis and Other Essential Pathways

A classic example of a pyridine-based antimicrobial is Isoniazid , a cornerstone in the treatment of tuberculosis. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently binds to NAD+ to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for the synthesis of mycolic acids.[8] Mycolic acids are critical components of the mycobacterial cell wall, and their inhibition leads to a loss of cell wall integrity and bacterial death.[8]

Other pyridine derivatives exhibit broader-spectrum antibacterial activity by targeting various bacterial processes, such as DNA replication, protein synthesis, or cell membrane integrity.[19] The specific mechanism often depends on the nature and position of the substituents on the pyridine ring.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Mycobacterial Enzyme) Isoniazid->KatG Activated by Activated_INH Activated Isoniazid KatG->Activated_INH INH_NAD_Adduct Isoniazid-NAD Adduct Activated_INH->INH_NAD_Adduct Forms adduct with NAD+ NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Essential for Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Component of Bacterial_Death Bacterial Death Mycolic_Acid_Synthesis->Bacterial_Death Inhibition leads to

Mechanism of Action of Isoniazid.
Quantitative Data on Antimicrobial Activity

The in vitro antimicrobial activity of pyridine derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDSubstituentsTarget OrganismMIC (µg/mL)Reference
5a 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridineE. coli K120.2-1.3[20]
5g-5k 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridineE. coli R2, R3, R40.2-1.3[20]
66 N-alkylated pyridine saltS. aureus56 ± 0.5% inhibition at 100 µg/mL[19]
66 N-alkylated pyridine saltE. coli55 ± 0.5% inhibition at 100 µg/mL[19]
23-27 Isonicotinic acid hydrazide derivativesS. aureus, B. subtilis, E. coli2.18–3.08[19]
9g 3-(Pyridine-3-yl)-2-OxazolidinoneS. aureus32-64[21]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[22][23]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Bacterial inoculum standardized to 0.5 McFarland

  • Antimicrobial stock solution

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of the pyridine derivative in the microtiter plate using the appropriate broth. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Antiviral Activity: A Frontline Defense Against Viral Pathogens

Pyridine derivatives have demonstrated significant potential as antiviral agents, particularly against retroviruses like the Human Immunodeficiency Virus (HIV).[24][25]

Mechanism of Action: Inhibition of Viral Enzymes

A key target for pyridine-based antiviral drugs is the viral enzyme reverse transcriptase (RT) , which is essential for the replication of retroviruses.[24] Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a prominent example of a pyridine-containing antiviral drug. It binds to an allosteric site on the HIV-1 RT, inducing a conformational change that inhibits the enzyme's activity and prevents the conversion of viral RNA into DNA.[24]

Some pyridine N-oxide derivatives have shown a dual mechanism of action, not only inhibiting RT but also acting at a post-integrational step in the HIV replication cycle, potentially at the level of viral gene expression.[24]

Quantitative Data on Antiviral Activity

The antiviral efficacy of pyridine derivatives is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in cell-based assays.

Compound IDVirusCell LineIC50/EC50Reference
JPL-133 HIV-1 (IIIB)CEM0.05 µg/mL (EC50)[26]
JPL-133 HIV-1 RT-2.4 µg/mL (IC50)[26]
JPL-71 HIV-1 RT-5.2 µg/mL (IC50)[26]
12 HIV-1HXB-2TZM-bl10.8 µM (IC50)[27]
13 HIV-1HXB-2TZM-bl21.3 µM (IC50)[27]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[28][29][30]

Materials:

  • Monolayer of susceptible host cells in multi-well plates

  • Virus stock of known titer

  • Serial dilutions of the pyridine derivative

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.

  • Virus-Compound Incubation: Incubate a fixed amount of virus with serial dilutions of the test compound for a specific period (e.g., 1-2 hours) at 37°C.[28]

  • Infection of Cells: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.[28]

  • Overlay Application: After the adsorption period, remove the inoculum and add a semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[28]

  • Incubation: Incubate the plates for several days at 37°C until plaques are visible.

  • Plaque Visualization: Fix and stain the cells with a solution like crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyridine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and pathways involved in the inflammatory response.[31][32]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

A major mechanism of action for anti-inflammatory pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform COX-2.[31][33] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[33] By selectively inhibiting COX-2, pyridine-based compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[33]

Quantitative Data on Anti-inflammatory Activity

The in vitro anti-inflammatory activity of pyridine derivatives is often assessed by their ability to inhibit COX enzymes or reduce the production of inflammatory mediators in cell-based assays.

Compound IDTargetIC50 (µM)Reference
3f COX-29.2[31]
3f COX-121.8[31]
3 COX-25.6[32]
IIId COX-20.67-1.02[32]
IIIf COX-20.67-1.02[32]
IIIg COX-20.67-1.02[32]
IIIi COX-20.67-1.02[32]
Celecoxib COX-21.11[32]
7a NO production in LPS-stimulated RAW macrophages76.6[34]
7f NO production in LPS-stimulated RAW macrophages96.8[34]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a widely used model to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Test compound (pyridine derivative)

  • Positive control (e.g., indomethacin)

  • Vehicle

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping: Divide the animals into groups (e.g., vehicle control, positive control, and different dose groups for the test compound).

  • Compound Administration: Administer the test compound, positive control, or vehicle to the animals via an appropriate route (e.g., oral gavage).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the volume of the paw at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Neurological Activity: Modulating Neuronal Excitability

Certain pyridine derivatives, particularly aminopyridines, have therapeutic applications in neurological disorders by modulating the activity of ion channels and enhancing neuronal communication.

Mechanism of Action: Blockade of Voltage-Gated Potassium Channels

4-Aminopyridine (4-AP) is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[20] In demyelinated axons, as seen in multiple sclerosis, the exposure of these potassium channels can lead to a leakage of potassium ions and impaired nerve impulse conduction. By blocking these channels, 4-AP can prolong the duration of the action potential, allowing for more effective nerve signal transmission.[20] This mechanism of action underlies its use in improving walking ability in patients with multiple sclerosis.

Mechanism of Action of 4-Aminopyridine.

Conclusion and Future Perspectives

The pyridine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The diverse mechanisms of action exhibited by pyridine derivatives, from enzyme inhibition to ion channel modulation, underscore the vast potential of this heterocyclic system in addressing a multitude of human diseases. Future research in this area will likely focus on the development of more selective and potent pyridine-based compounds with improved safety profiles. The integration of computational drug design, high-throughput screening, and a deeper understanding of disease biology will undoubtedly lead to the discovery of the next generation of pyridine-containing drugs that will further impact human health.

References

  • Pyridine Moiety | Anticancer | Heterocyclic Compound | Cancer Treatment. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. Available at: [Link]

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. Available at: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. Published December 26, 2021. Available at: [Link]

  • Full article: Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Taylor & Francis. Published January 21, 2026. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. Published May 1, 2013. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available at: [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Published June 15, 2025. Available at: [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Available at: [Link]

  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed. Published August 26, 2020. Available at: [Link]

  • Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry. Available at: [Link]

  • (PDF) Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. ResearchGate. Published May 5, 2021. Available at: [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (Adopted from Balouiri et al., 2016). ResearchGate. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available at: [Link]

  • H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. RSC Publishing. Published April 3, 2023. Available at: [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages | Request PDF. ResearchGate. Published August 6, 2025. Available at: [Link]

  • FDA-approved drugs containing pyridine or dihydropyridine scaffolds for.... ResearchGate. Available at: [Link]

  • Plaque Reduction Assay. Creative Diagnostics. Available at: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Published September 18, 2021. Available at: [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

  • Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents. PMC. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute | CLSI. Available at: [Link]

  • IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines.. ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Published July 11, 2024. Available at: [Link]

  • Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives. Available at: [Link]

  • Minimum inhibitory concentration (MIC) of the pyridine derivatives in.... ResearchGate. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. Available at: [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. Available at: [Link]

  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections.. ResearchGate. Available at: [Link]

  • Full article: Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Taylor & Francis. Published January 20, 2022. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Published July 18, 2022. Available at: [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Published June 6, 2021. Available at: [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available at: [Link]

  • Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (From 2000 to 2020). PubMed. Published January 26, 2021. Available at: [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. PMC. Published March 2, 2023. Available at: [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF. ResearchGate. Available at: [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. Published May 26, 2023. Available at: [Link]

  • Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. Semantic Scholar. Published September 2, 2021. Available at: [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 5-Phenoxy-3-pyridinol

Executive Summary 5-Phenoxy-3-pyridinol (CAS: 910649-40-0) is a highly versatile heterocyclic scaffold utilized in advanced pharmaceutical synthesis and agrochemical development[1]. Characterized by a central pyridine ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenoxy-3-pyridinol (CAS: 910649-40-0) is a highly versatile heterocyclic scaffold utilized in advanced pharmaceutical synthesis and agrochemical development[1]. Characterized by a central pyridine ring substituted with a hydroxyl group at the 3-position and a bulky, lipophilic phenoxy group at the 5-position, this molecule presents unique physicochemical challenges. This whitepaper provides a rigorous analysis of its solvation dynamics and degradation pathways, equipping researchers with self-validating protocols to accurately profile its behavior in various solvent systems.

Physicochemical Profiling & Causality of Solvation

To accurately predict and manipulate the solubility of 5-Phenoxy-3-pyridinol, one must first deconstruct its structural micro-environments:

  • The Pyridinol Core: The 3-hydroxypyridine moiety is amphoteric. Based on established analog data, the pKa values for the basic pyridine nitrogen and the acidic hydroxyl group typically reside around 4.8 and 8.7, respectively[2]. In aqueous media at physiological pH (7.4), the molecule exists in a complex equilibrium of neutral and zwitterionic states[3].

  • The Phenoxy Substituent: The addition of the 5-phenoxy group introduces significant steric bulk and lipophilicity (LogP enhancement). The diaryl ether linkage restricts rotational freedom and creates a large hydrophobic surface area.

  • Causality of Solvent Interactions: In polar protic solvents (like water), the hydrophobic penalty of the phenoxy group outweighs the hydrogen-bonding capacity of the pyridinol core, leading to poor aqueous solubility. Conversely, in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the solvent acts as a powerful hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen-bonded crystal lattice of the pure API, resulting in high solubility[4].

Solubility Dynamics in Diverse Solvent Systems

Understanding the thermodynamic and kinetic solubility of this scaffold is critical for biological assay development and downstream formulation[5].

Solvent Class Comparison

The following table summarizes the predicted and empirical solubility dynamics of 5-Phenoxy-3-pyridinol across different solvent classes:

Solvent SystemClassificationSolvation Mechanism & CausalityEstimated Solubility Range
Water (pH 7.4) Polar ProticHigh hydrophobic penalty from the phenoxy group; limited H-bonding overcomes lattice energy.Very Low (< 50 µM)
Methanol / Ethanol Polar ProticModerate disruption of the crystal lattice via dual H-bond donor/acceptor interactions.Moderate (1 - 10 mg/mL)
DMSO / DMF Polar AproticStrong dipole-dipole interactions; excellent H-bond acceptor for the 3-OH group.Very High (> 50 mg/mL)
Hexane / Heptane Non-PolarInability to break the strong intermolecular H-bonds between pyridinol molecules.Insoluble
Toluene Non-Polar (Aromatic)Pi-pi stacking interactions with the phenoxy and pyridine rings provide slight solvation.Low (< 1 mg/mL)

Stability Profiling & Degradation Pathways

A molecule's stability is dictated by its weakest chemical bonds. For 5-Phenoxy-3-pyridinol, stability must be evaluated under the rigorous stress conditions outlined by[6].

  • Oxidative Susceptibility: The 3-hydroxypyridine ring is electron-rich compared to an unsubstituted pyridine. Under oxidative stress (e.g., peroxides, atmospheric oxygen), the basic nitrogen is prone to forming an N-oxide, or the ring may undergo further oxidation to quinone-like species[7].

  • Photolytic Vulnerability: While the diaryl ether bond is highly resistant to hydrolytic cleavage (acid/base), it is susceptible to photolytic degradation. Exposure to intense UV light can induce radical cleavage of the C-O bond, yielding phenol and pyridinediol derivatives[6].

  • Hydrolytic Resistance: The lack of esters, amides, or easily hydrolyzable functional groups renders 5-Phenoxy-3-pyridinol highly stable in standard aqueous acidic or basic conditions[6].

Degradation API 5-Phenoxy-3-pyridinol (Intact API) Oxidation Oxidative Stress (H2O2 / O2) API->Oxidation Photo Photolytic Stress (UV/Vis Light) API->Photo Hydrolysis Hydrolytic Stress (Acid/Base) API->Hydrolysis Deg1 N-Oxide Formation Quinone Derivatives Oxidation->Deg1 Deg2 Diaryl Ether Cleavage (Phenol + Pyridinediol) Photo->Deg2 Deg3 Highly Stable (Ether bond resistant) Hydrolysis->Deg3

Fig 1. Primary degradation pathways of 5-Phenoxy-3-pyridinol under environmental stress.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and mass balance checks.

Protocol A: Kinetic Solubility Assay (Turbidimetric)

Kinetic solubility assesses how a compound behaves when transitioned from an organic stock into an aqueous environment, mimicking biological assay conditions[8].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5-Phenoxy-3-pyridinol in 100% DMSO to create a 10 mM master stock. Verify complete dissolution visually and via sonication.

  • Serial Dilution: Prepare a 3-fold serial dilution of the stock in DMSO.

  • Aqueous Spiking: Aliquot 5 µL of each DMSO dilution into 245 µL of Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4) in a 96-well plate (final DMSO concentration = 2%)[8].

  • Equilibration: Incubate the plate at 25°C for 2 hours on a microplate shaker at 300 RPM.

  • Turbidimetric Analysis: Measure the absorbance at 620 nm using a microplate reader. The solubility limit is defined as the concentration at which the absorbance exceeds 1.5-fold of the DMSO-only control[8].

  • Self-Validation Step: Centrifuge the plate and analyze the supernatant via to confirm the exact concentration of the dissolved fraction, ensuring the turbidimetric scatter strictly correlates with API precipitation rather than artifactual absorbance[5].

Protocol B: ICH Q1A(R2) Aligned Forced Degradation Study

Forced degradation studies are essential to develop stability-indicating analytical methods and understand the molecule's intrinsic weak points[6].

Step-by-Step Methodology:

  • Sample Matrix: Prepare a 1 mg/mL solution of 5-Phenoxy-3-pyridinol in a 50:50 mixture of Water:Acetonitrile to ensure complete solubility during the stress application.

  • Stress Conditions (Targeting 5-20% Degradation)[6]:

    • Acidic: Add 0.1 N HCl, heat at 60°C for 24 hours.

    • Basic: Add 0.1 N NaOH, heat at 60°C for 24 hours.

    • Oxidative: Add 3% H2O2, incubate at room temperature for 24 hours.

    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light.

  • Quenching: Neutralize acid/base samples with equivalent counter-ions. Quench oxidative samples with sodium bisulfite.

  • Analysis: Analyze all samples via LC-MS/MS.

  • Self-Validation Step (Mass Balance): Calculate the Mass Balance by summing the peak area of the remaining intact API and all degradant peaks. A mass balance of 95-105% validates that no volatile degradants were lost and the HPLC method is truly stability-indicating[6].

Workflow Start Sample Prep (1 mg/mL in Co-solvent) Stress Apply Stress (ICH Q1A Conditions) Start->Stress Aliquot Neutralize Quench & Neutralize (Self-Validation) Stress->Neutralize Timepoint Analyze LC-MS/MS Quantification Neutralize->Analyze Injection Output Mass Balance & Degradant Profiling Analyze->Output Data

Fig 2. Self-validating forced degradation workflow aligned with ICH Q1A(R2) guidelines.

Conclusion

5-Phenoxy-3-pyridinol is a robust chemical scaffold with distinct solubility and stability profiles governed by the interplay between its polar pyridinol core and lipophilic phenoxy substituent. While it exhibits excellent stability against hydrolysis, researchers must carefully manage its exposure to oxidative and photolytic stress. By employing the self-validating kinetic solubility and forced degradation protocols outlined in this guide, development teams can confidently integrate this compound into advanced therapeutic and chemical applications.

References

  • Title: 5-phenoxy-3-pyridinol - CAS 910649-40-0 Source: Molaid URL: [Link]

  • Title: 3-Hydroxypyridine - Physico-chemical Properties & pKa Source: ChemBK URL: [Link]

  • Title: Turbidimetric (Kinetic) Solubility Assay Source: Domainex URL: [Link]

  • Title: Aqueous Solubility Assays Source: Creative Bioarray URL: [Link]

  • Title: Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Resolve Mass Laboratories URL: [Link]

  • Title: 4-Pyridinol, 1-oxide | CID 23321 Source: PubChem - NIH URL: [Link]

  • Title: 3-Hydroxypyridine | CID 7971 Source: PubChem - NIH URL: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of 5-Phenoxy-3-pyridinol in a laboratory setting

Mechanistic Rationale and Synthetic Strategy The synthesis of 5-phenoxy-3-pyridinol (also known as 5-phenoxypyridin-3-ol) is of significant interest in medicinal chemistry, particularly as a key building block for develo...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Synthetic Strategy

The synthesis of 5-phenoxy-3-pyridinol (also known as 5-phenoxypyridin-3-ol) is of significant interest in medicinal chemistry, particularly as a key building block for developing glucokinase activators and anti-allodynic agents[1],[2]. Because the 3- and 5-positions of the pyridine ring are not sufficiently electron-deficient to undergo spontaneous nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling is required to forge the necessary carbon-oxygen bonds.

This protocol utilizes a highly reliable, scalable two-step sequence:

  • Copper-Catalyzed Ullmann Coupling: 3,5-dibromopyridine is coupled with phenol using a Cu(I) catalyst. By carefully controlling the stoichiometry (1.05 equivalents of phenol), the reaction selectively yields the mono-coupled product, 3-bromo-5-phenoxypyridine. The introduction of the electron-donating phenoxy group deactivates the remaining bromide toward further oxidative addition, thereby minimizing unwanted di-substitution.

  • Miyaura Borylation and One-Pot Oxidation: While direct palladium-catalyzed hydroxylation of aryl halides is possible[3], it often requires strong bases (e.g., KOH) that can compromise functional group tolerance or cleave sensitive ethers. Instead, this protocol employs a mild Miyaura borylation to form a pinacol boronate intermediate, followed by an in situ electrophilic oxidation using aqueous hydrogen peroxide[4]. This sequence is highly chemoselective, operationally simple, and avoids the need to isolate the sensitive boronic ester.

Experimental Workflow and Pathway Visualization

SynthesisPathway SM1 3,5-Dibromopyridine + Phenol Step1 Step 1: Ullmann Coupling CuI, Ligand, Base 100 °C SM1->Step1 Int1 3-Bromo-5-phenoxypyridine (Intermediate) Step1->Int1 C-O Bond Formation Step2 Step 2a: Miyaura Borylation B2pin2, Pd(dppf)Cl2 90 °C Int1->Step2 Int2 Boronic Ester (In Situ) Step2->Int2 C-B Bond Formation Step3 Step 2b: Oxidation H2O2, NaOH 0 °C to RT Int2->Step3 Product 5-Phenoxy-3-pyridinol (Target Product) Step3->Product C-O Bond Formation

Workflow for the two-step synthesis of 5-phenoxy-3-pyridinol via Ullmann and Borylation/Oxidation.

Quantitative Data: Reaction Stoichiometry

The following table summarizes the optimized equivalents and quantities required for a standard 10 mmol scale synthesis.

ReagentRoleEquivalentsAmount (10 mmol scale)
Step 1: Ullmann Coupling
3,5-DibromopyridineElectrophile1.00 eq2.37 g
PhenolNucleophile1.05 eq0.99 g
CuICatalyst0.10 eq190 mg
N,N-DimethylglycineLigand0.20 eq206 mg
Cs₂CO₃Base2.00 eq6.52 g
1,4-DioxaneSolvent0.2 M50 mL
Step 2: Borylation/Oxidation
3-Bromo-5-phenoxypyridineElectrophile1.00 eq2.50 g
Bis(pinacolato)diboron (B₂pin₂)Borylating Agent1.20 eq3.05 g
Pd(dppf)Cl₂Catalyst0.05 eq365 mg
KOAcBase3.00 eq2.94 g
30% H₂O₂ (aq)Oxidant5.00 eq~5.7 mL
1M NaOH (aq)Base (Oxidation)5.00 eq50 mL

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-phenoxypyridine
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (2.37 g, 10 mmol), phenol (0.99 g, 10.5 mmol), CuI (190 mg, 1 mmol), N,N-dimethylglycine (206 mg, 2 mmol), and Cs₂CO₃ (6.52 g, 20 mmol).

  • Degassing (Critical Step): Evacuate the flask and backfill with dry Argon. Repeat this cycle three times.

    • Causality Insight: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Cu(I) species to inactive Cu(II) and to avoid oxidative homocoupling of the phenol.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (50 mL) via syringe.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 18 hours under an Argon atmosphere. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV detection).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts and the copper catalyst, washing the pad thoroughly with ethyl acetate (3 × 30 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (SiO₂, gradient elution from 100% hexanes to 5% EtOAc in hexanes) to afford 3-bromo-5-phenoxypyridine as a colorless to pale yellow oil.

Step 2: Synthesis of 5-Phenoxy-3-pyridinol
  • Borylation: In a clean, oven-dried Schlenk flask, combine 3-bromo-5-phenoxypyridine (2.50 g, 10 mmol), bis(pinacolato)diboron (3.05 g, 12 mmol), Pd(dppf)Cl₂ (365 mg, 0.5 mmol), and anhydrous KOAc (2.94 g, 30 mmol).

  • Degassing: Evacuate and backfill with Argon three times. Add anhydrous 1,4-dioxane (50 mL).

  • Heating: Stir the mixture at 90 °C for 4–6 hours.

    • Self-Validation: The reaction mixture will turn dark brown/black as Pd(0) nanoparticles precipitate upon completion of the catalytic cycle. TLC should indicate complete consumption of the starting bromide.

  • Cooling and Oxidation: Cool the reaction flask to 0 °C using an ice bath. Do not isolate the boronic ester. Slowly add 1M aqueous NaOH (50 mL), followed by the dropwise addition of 30% aqueous H₂O₂ (5.7 mL).

    • Causality Insight: The addition must be slow and kept at 0 °C initially because the oxidation of the C-B bond is highly exothermic.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching (Safety Critical): Cool the flask back to 0 °C and carefully add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL). Stir for 15 minutes.

    • Causality Insight: Thiosulfate reduces any unreacted peroxides, preventing explosive hazards during solvent evaporation. Test with peroxide indicator strips to ensure complete quenching.

  • Isolation: Adjust the pH of the aqueous layer to ~5-6 using 1M HCl. Extract the product with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify by flash chromatography (SiO₂, Hexanes/EtOAc 1:1 to 100% EtOAc) to yield 5-phenoxy-3-pyridinol as a solid.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the synthesis, the following self-validating checkpoints are integrated into the workflow:

  • Mass Spectrometry Tracking: The progress is easily tracked by LC-MS. The starting 3,5-dibromopyridine shows a distinct triplet isotopic pattern at m/z 236, 238, 240. The intermediate 3-bromo-5-phenoxypyridine displays a 1:1 doublet at m/z 250, 252. The final 5-phenoxy-3-pyridinol shows a single peak at m/z 188 [M+H]⁺.

  • Chemoselectivity Control: The use of KOAc in the borylation step is a self-regulating choice. KOAc is basic enough to activate the borane for transmetalation but not strong enough to activate the newly formed boronic ester toward a secondary Suzuki-Miyaura homocoupling, ensuring the intermediate remains intact until the oxidation step[4].

References

  • Title: EP2543667A1 - 2-aminopyridine analogs as glucokinase activators Source: Google Patents URL
  • Title: Synthesis of diversely substituted pyridin-2(1H)
  • Title: C−H Activation/Borylation/Oxidation: A One-Pot Unified Route To Meta-Substituted Phenols Bearing Ortho-/Para-Directing Groups Source: ResearchGate URL
  • Title: Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst Source: PMC - NIH URL

Sources

Application

Application Notes &amp; Protocols for the Quantification of 3,5,6-Trichloro-2-Pyridinol (TCPy) in Human Urine

Introduction: The Significance of TCPy Biomonitoring 3,5,6-Trichloro-2-pyridinol (TCPy) is the principal urinary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[1][2] As such, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of TCPy Biomonitoring

3,5,6-Trichloro-2-pyridinol (TCPy) is the principal urinary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[1][2] As such, the accurate and sensitive quantification of TCPy in human urine serves as a critical biomarker for assessing human exposure to these widely used pesticides.[3][4] Monitoring TCPy levels is essential for occupational safety, environmental health studies, and toxicological risk assessments.[5] In the human body, chlorpyrifos is metabolized, and TCPy is rapidly excreted in urine, primarily as glucuronide and sulfate conjugates.[6][7] This metabolic pathway necessitates a critical sample preparation step to liberate the parent TCPy molecule prior to instrumental analysis, a challenge this guide will address in detail.

This document provides in-depth technical guidance on the most robust and widely adopted analytical techniques for TCPy quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental chemistry, provide field-proven protocols, and compare the performance of these gold-standard methods.

Core Scientific Principle: The Necessity of Deconjugation

A foundational challenge in urinary TCPy analysis is that it is not typically present in its free form. The body's metabolic processes conjugate TCPy with glucuronic acid or sulfate to increase its water solubility and facilitate excretion.[6][7] These conjugated forms are not directly detectable by standard chromatographic methods. Therefore, a hydrolysis step to cleave these conjugates and liberate free TCPy is mandatory for accurate quantification.[8]

There are two primary approaches to hydrolysis:

  • Enzymatic Hydrolysis: This method utilizes enzymes, most commonly β-glucuronidase, often with sulfatase activity, to specifically cleave the glucuronide and sulfate bonds under mild conditions (e.g., specific pH and temperature).[6][9] This is the preferred method as it is highly specific and less likely to degrade the target analyte or other urine matrix components, leading to a cleaner sample.[8] Enzymes from sources like E. coli, Helix pomatia, and Abalone are commonly used.[6]

  • Acid Hydrolysis: This technique employs strong acids (e.g., HCl) and heat to chemically break the conjugate bonds.[2][10][11] While effective and rapid, acid hydrolysis is a harsher method that can potentially lead to the degradation of the target analyte and create interfering artifacts from the complex urine matrix, complicating the subsequent analysis.[8]

For reasons of specificity and sample integrity, the protocols detailed below will utilize enzymatic hydrolysis.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and reliable technique for TCPy analysis. However, due to the polar nature of the hydroxyl group on the TCPy molecule, it exhibits poor volatility and chromatographic performance. To overcome this, a chemical derivatization step is essential to replace the active hydrogen with a non-polar group, thereby increasing its volatility for gas-phase analysis.[12][13]

Causality of Experimental Choices for GC-MS
  • Hydrolysis: Enzymatic hydrolysis is chosen for its specificity, minimizing matrix interference.[6]

  • Extraction: Solid-Phase Extraction (SPE) is employed for its high selectivity in isolating TCPy from the complex urine matrix and for its ability to concentrate the analyte.[2][10]

  • Derivatization: Silylation, using a reagent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is performed to create a volatile tert-butyldimethylsilyl (TBDMS) ether of TCPy, which is thermally stable and ideal for GC analysis.[7][14][15]

  • Detection: Mass spectrometry provides high selectivity and sensitivity, with Selected Ion Monitoring (SIM) used to monitor characteristic ions of the derivatized TCPy, ensuring confident identification and quantification.[14]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine 1. Urine Sample (1-2 mL) is Spike with Internal Standard (e.g., Labeled TCPy) urine->is hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) is->hydrolysis spe 3. Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) hydrolysis->spe elute Elute & Evaporate spe->elute deriv 4. Reconstitute & Add MTBSTFA elute->deriv heat Incubate (e.g., 60°C) deriv->heat gcms 5. GC-MS Analysis (SIM Mode) heat->gcms data 6. Data Quantification gcms->data

Caption: Workflow for TCPy analysis in urine by GC-MS.

Detailed Protocol for GC-MS Analysis

Materials:

  • Urine samples, Quality Control (QC) samples, and calibration standards prepared in a blank urine matrix.

  • Isotopically labeled internal standard (IS), e.g., ¹³C₃-TCPy.

  • β-glucuronidase enzyme solution (from E. coli or similar).[6]

  • Ammonium acetate buffer.

  • C18 Solid-Phase Extraction (SPE) cartridges.

  • Methanol, Ethyl Acetate (HPLC grade).

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • Toluene or Isooctane (GC grade).

Procedure:

  • Sample Preparation: To a 2 mL polypropylene tube, add 1.0 mL of urine sample (or standard/QC).

  • Internal Standard Spiking: Add the internal standard solution to all tubes and vortex briefly.

  • Hydrolysis: Add 500 µL of ammonium acetate buffer and 20 µL of β-glucuronidase solution. Vortex and incubate in a water bath at 37°C for at least 4 hours (or overnight for complete hydrolysis).[6]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 10 minutes.

    • Elute the TCPy with 2 mL of ethyl acetate into a clean glass tube.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dry residue in 50 µL of toluene.

    • Add 50 µL of MTBSTFA.[14][15]

    • Cap the tube tightly and incubate at 60°C for 30 minutes.

  • Final Preparation: After cooling to room temperature, transfer the solution to a GC vial with a micro-insert for analysis.

  • GC-MS Analysis:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.[14]

    • MS Detector: Electron Ionization (EI) mode.

    • Acquisition: Selected Ion Monitoring (SIM). Monitor characteristic ions for derivatized TCPy (e.g., m/z 254, 256) and its internal standard.[14]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for many biomonitoring applications due to its high sensitivity, specificity, and often simpler sample preparation. A key advantage for TCPy analysis is that derivatization is not required. The analyte can be ionized directly from the liquid phase, typically using electrospray ionization (ESI) in negative mode.[3][16]

Causality of Experimental Choices for LC-MS/MS
  • Hydrolysis: Enzymatic hydrolysis remains the best practice for clean and specific deconjugation.[9]

  • Extraction: Liquid-Liquid Extraction (LLE) is a simple and effective technique for transferring TCPy from the aqueous urine matrix to an organic solvent, leaving many interferences behind.[3][16]

  • Ionization: Electrospray Ionization (ESI) in negative ion mode is highly efficient for deprotonating the acidic hydroxyl group of TCPy, forming the [M-H]⁻ precursor ion necessary for MS/MS analysis.[3][16]

  • Detection: Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional specificity. A specific precursor ion is selected, fragmented, and a resulting product ion is monitored. This precursor-to-product transition is unique to the analyte, virtually eliminating matrix interferences.[3]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine 1. Urine Sample (0.5-1 mL) is Spike with Internal Standard urine->is hydrolysis 2. Enzymatic Hydrolysis is->hydrolysis lle 3. Liquid-Liquid Extraction (LLE) (e.g., Dichloromethane-Ethyl Acetate) hydrolysis->lle separate Centrifuge & Collect Organic Layer lle->separate evap Evaporate to Dryness separate->evap recon 4. Reconstitute in Mobile Phase evap->recon lcms 5. LC-MS/MS Analysis (MRM) recon->lcms data 6. Data Quantification lcms->data

Caption: Workflow for TCPy analysis in urine by LC-MS/MS.

Detailed Protocol for LC-MS/MS Analysis

Materials:

  • Urine samples, QCs, and calibration standards prepared in a blank urine matrix.

  • Isotopically labeled internal standard (IS), e.g., ¹³C₂,¹⁵N-TCPy.[3]

  • β-glucuronidase enzyme solution.

  • Phosphate or acetate buffer.

  • Dichloromethane-ethyl acetate (20:80, v/v) extraction solvent.[3][16]

  • Acetonitrile, Methanol, Water (LC-MS grade).

  • Formic Acid (LC-MS grade).

Procedure:

  • Sample Preparation: To a 1.5 mL polypropylene tube, add 0.5 mL of urine sample (or standard/QC).

  • Internal Standard Spiking: Add the internal standard solution and vortex.

  • Hydrolysis: Add 250 µL of buffer and 20 µL of β-glucuronidase solution. Vortex and incubate at 37°C for at least 4 hours.[9]

  • Liquid-Liquid Extraction (LLE):

    • Add 1.0 mL of dichloromethane-ethyl acetate (20:80, v/v).[3][16]

    • Cap and vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.[3]

  • Final Preparation: Transfer the reconstituted sample to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., ACQUITY UPLC BEH C18), ~50-100 mm length, <2 µm particle size.[16]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.[3]

    • Flow Rate: 0.3-0.5 mL/min.

    • MS Detector: Tandem quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Acquisition: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for TCPy (e.g., precursor m/z 196 → product m/z 35) and its labeled IS.[17]

Quantitative Performance Comparison

The choice of analytical method often depends on the required sensitivity, throughput, and available instrumentation. Below is a summary of typical performance characteristics gathered from various validated methods.

ParameterGC-MS / GC-NCIMSLC-MS/MSReferences
Linearity Range 0.5 - 792 ng/mL0.5 - 500 ng/mL[1][3][11]
Limit of Detection (LOD) 0.05 - 0.5 ng/mL (µg/L)0.4 - 0.5 ng/mL (µg/L)[1][7][11][16]
Limit of Quantitation (LOQ) ~0.1 ng/mL (µg/L)~1.0 ng/mL (µg/L)[1][7]
Accuracy (Recovery) 93 - 104%~98%[1][7][16]
Precision (RSD/CV) < 10%< 15%[1][7][16]

Trustworthiness: Core Principles of Method Validation

To ensure the reliability and scientific integrity of the generated data, any analytical method for TCPy quantification must be thoroughly validated.[18] This process demonstrates that the method is suitable for its intended purpose.[19] Key validation parameters, as outlined by regulatory bodies like the ICH, include:[19]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as endogenous matrix compounds.[20] This is demonstrated by the absence of interfering peaks in blank urine samples.

  • Linearity and Range: Establishing a concentration range over which the instrument response is directly proportional to the analyte concentration.[19]

  • Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing spiked QC samples at different concentrations and calculating the percent recovery.[18][20]

  • Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day) and intermediate precision (inter-day).[20]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[18]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]

By rigorously evaluating these parameters, a laboratory can establish a self-validating system that produces trustworthy and defensible results.

References

  • MacKenzie, B. A., Striley, C. A., Biagini, R. E., Stettler, L. E., & Hines, C. J. (2000). Improved Rapid Analytical Method for the Urinary Determination of 3, 5, 6 trichloro-2-pyridinol, a Metabolite of Chlorpyrifos. Bulletin of Environmental Contamination and Toxicology, 65(1), 1–7. [Link][5][6]

  • Macintosh, D. L., Needham, L. L., Hammerstrom, K. A., & Pirkle, J. L. (1999). Practical Immunochemical Method for Determination of 3,5,6-Trichloro-2-pyridinol in Human Urine: Applications and Considerations for Exposure Assessment. Journal of Agricultural and Food Chemistry, 47(4), 1395–1400. [Link]

  • Macintosh, D. L., Needham, L. L., Hammerstrom, K. A., & Pirkle, J. L. (1999). Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine. SciSpace. [Link]

  • Macintosh, D. L., Needham, L. L., Hammerstrom, K. A., & Pirkle, J. L. (1999). Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment. PubMed. [Link]

  • Smith, C. J., et al. (2009). Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro- 2-Pyridinol (TCPy) in Rat Saliva. Toxicological Sciences, 113(2), 315-323. [Link]

  • Bartels, M. J., & Kastl, P. E. (1992). Analysis of 3,5,6-trichloropyridinol in human urine using negative-ion chemical ionization gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 16(5), 329-332. [Link]

  • Ulen, B., et al. (2005). Determination of Chlorpyrifos Metabolites in Human Urine by reversed-phase/weak Anion Exchange Liquid Chromatography-Electrospray Ionisation-Tandem Mass Spectrometry. Journal of Chromatography B, 822(1-2), 234-241. [Link]

  • Zhang, Y. J., et al. (2013). [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry]. Wei Sheng Yan Jiu, 42(5), 794-797. [Link]

  • Hardt, J., & Angerer, J. (2003). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. ResearchGate. [Link]

  • Meeker, J. D., et al. (2009). Association between urinary 3, 5, 6-trichloro-2-pyridinol, a metabolite of chlorpyrifos and chlorpyrifos-methyl, and serum T4 and TSH in NHANES 1999–2002. Environmental Health Perspectives, 117(4), 580-586. [Link]

  • Zhang, Y., et al. (2013). Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. ResearchGate. [Link]

  • Liu, S., et al. (2014). Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS). Analytical and Bioanalytical Chemistry, 406(19), 4721-4728. [Link]

  • Caldas, S. S., et al. (2023). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Frontiers in Chemistry, 11, 1243555. [Link]

  • Fiehn, O. (2016). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 6(4), 42. [Link]

  • Li, H., et al. (2015). A Gas Chromatography-Mass Spectrometry Based Study on Urine Metabolomics in Rats Chronically Poisoned with Hydrogen Sulfide. BioMed Research International, 2015, 215685. [Link]

  • Liu, S., et al. (2014). Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS). ResearchGate. [Link]

  • Liu, R. H. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 337-348. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Chlorpyrifos. NCBI Bookshelf. [Link]

  • American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. myadlm.org. [Link]

  • Bansal, S. K., & DeStefano, A. J. (2018). Validation of Analytical Methods. IntechOpen. [Link]

  • Timchalk, C., et al. (2007). Use of a Pharmacokinetic Model to Assess Chlorpyrifos Exposure and Dose in Children, Based on Urinary Biomarker Measurements. ResearchGate. [Link]

  • Weldon, K.C., et al. (2025). Extraction Protocol for untargeted LC-MS/MS - Urine. protocols.io. [Link]

  • Springer Protocols. (2024). Comprehensive Urine Drug Screen by Gas Chromatography/Mass Spectrometry (GC/MS). SpringerLink. [Link]

  • Namieśnik, J., & Zabiegała, B. (2003). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 12(5), 535-544. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Phenoxy-3-pyridinol

Welcome to the Technical Support Center for the purification of 5-Phenoxy-3-pyridinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Phenoxy-3-pyridinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate.

Introduction

5-Phenoxy-3-pyridinol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. However, its purification can present several challenges, from the removal of structurally similar impurities to managing its physicochemical properties. This guide provides practical solutions and detailed protocols to help you achieve high-purity 5-Phenoxy-3-pyridinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 5-Phenoxy-3-pyridinol?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. A common method for synthesizing 5-Phenoxy-3-pyridinol is the Ullmann condensation between a 5-halo-3-pyridinol (e.g., 5-bromo-3-pyridinol) and phenol, or a related cross-coupling reaction.[1] Based on this, common impurities may include:

  • Unreacted Starting Materials: 5-bromo-3-pyridinol and phenol.

  • Homocoupling Byproducts: Biphenyl (from the coupling of two phenol molecules) and 3,3'-dihydroxy-5,5'-bipyridine (from the coupling of two 5-bromo-3-pyridinol molecules).

  • Solvent and Reagent Residues: High-boiling point solvents like DMF or NMP, and residual copper catalyst.[1]

  • Isomeric Byproducts: Depending on the starting materials and reaction conditions, trace amounts of other phenoxypyridine isomers could be formed.

Q2: My 5-Phenoxy-3-pyridinol appears as a colored oil or a sticky solid after synthesis. What could be the cause?

A2: The presence of a colored oil or a tacky solid is often indicative of residual impurities, particularly high-boiling point solvents like DMF or residual copper catalyst. Incomplete reaction or the presence of polymeric byproducts can also contribute to this. A proper work-up procedure followed by a robust purification strategy is necessary to obtain a crystalline solid.

Q3: What is the best general approach to purify crude 5-Phenoxy-3-pyridinol?

A3: A multi-step approach is often the most effective:

  • Aqueous Work-up: To remove inorganic salts and water-soluble impurities.

  • Recrystallization: An excellent technique for removing the majority of impurities and obtaining a crystalline product.

  • Column Chromatography: For the removal of closely related impurities that may co-crystallize with the product.

The choice and order of these steps will depend on the initial purity of your crude material.

Troubleshooting Guide

Recrystallization Challenges

Problem: My 5-Phenoxy-3-pyridinol "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The solution is too concentrated, the cooling process is too rapid, or the chosen solvent is not ideal. Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point.

  • Troubleshooting Steps:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly.[2]

    • Slow Cooling: Ensure a gradual decrease in temperature. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[3][4]

    • Solvent System Optimization: Experiment with different solvent systems. A good starting point is a solvent in which the compound is highly soluble when hot and sparingly soluble when cold. A two-solvent system (a "good" solvent and a "poor" solvent) can also be effective.[3][5]

Problem: The purified product is still impure after recrystallization.

  • Possible Cause: Co-crystallization of impurities with similar solubility profiles to your target compound.

  • Troubleshooting Steps:

    • Change the Solvent System: Experiment with different solvents or solvent mixtures to alter the solubility of the impurities.[2]

    • Perform a Second Recrystallization: A second recrystallization can significantly improve purity.

    • Consider Column Chromatography: If recrystallization alone is insufficient, column chromatography is recommended to separate structurally similar impurities.

Column Chromatography Challenges

Problem: My 5-Phenoxy-3-pyridinol is decomposing on the silica gel column.

  • Possible Cause: Standard silica gel is slightly acidic, which can lead to the degradation of acid-sensitive compounds like some ethers and pyridinols.[4]

  • Troubleshooting Steps:

    • Assess Stability with 2D-TLC: Before running a column, spot your compound on a TLC plate, develop it, then rotate the plate 90 degrees and develop it again in the same solvent system. If the spot remains intact, it is likely stable on silica. If a new spot appears, degradation is occurring.

    • Use Deactivated Silica Gel: Neutralize the silica gel by pre-treating it with a solution containing a small amount of a basic modifier like triethylamine (TEA) in the eluent.[6]

Problem: Poor separation of 5-Phenoxy-3-pyridinol from impurities.

  • Possible Cause: Inappropriate choice of mobile phase or column overloading.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to screen different solvent systems to find an eluent that provides good separation (a significant difference in Rf values) between the target compound and impurities. For pyridinol compounds, which can be basic, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can reduce peak tailing and improve resolution.[6]

    • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity to elute compounds with different polarities at different times.

    • Check for Column Overloading: Ensure you are not loading too much crude material onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of 5-Phenoxy-3-pyridinol

This protocol provides a general guideline for the recrystallization of 5-Phenoxy-3-pyridinol. The choice of solvent should be determined experimentally.

Materials:

  • Crude 5-Phenoxy-3-pyridinol

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude 5-Phenoxy-3-pyridinol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, you can induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography of 5-Phenoxy-3-pyridinol

This protocol outlines the purification of 5-Phenoxy-3-pyridinol using silica gel column chromatography.

Materials:

  • Crude 5-Phenoxy-3-pyridinol

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture, with 0.1-1% triethylamine if needed)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Use TLC to determine the optimal solvent system that gives your product an Rf value of approximately 0.3 and provides good separation from impurities.[6]

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the elution by spotting fractions onto TLC plates and visualizing them under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Purity Analysis

To ensure the effectiveness of your purification, it is crucial to analyze the purity of the final product.

Analytical Technique Purpose Typical Parameters
HPLC-UV Quantitative purity determination and detection of non-volatile impurities.Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid). Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).[1]
GC-MS Detection of volatile impurities and confirmation of molecular weight.Column: Non-polar capillary column. Ionization Mode: Electron Ionization (EI).
¹H NMR Structural confirmation and detection of proton-containing impurities.Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Stability and Storage

5-Phenoxy-3-pyridinol, like many pyridinol and ether compounds, may be susceptible to degradation under certain conditions.

  • Acidic and Basic Conditions: The pyridinol and ether functionalities can be sensitive to strong acids and bases, potentially leading to hydrolysis.[7]

  • Oxidation: Ethers can form peroxides upon exposure to air and light. While less common for aromatic ethers, it is good practice to store the compound in a well-sealed container, protected from light.

  • Storage: It is recommended to store 5-Phenoxy-3-pyridinol in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

Logical Workflow for Purification Troubleshooting

Purification_Troubleshooting Start Crude 5-Phenoxy-3-pyridinol Recrystallization Attempt Recrystallization Start->Recrystallization OilingOut Compound Oils Out? Recrystallization->OilingOut OilingOut->Recrystallization Yes (Adjust Solvent/Cooling) Impure Still Impure? OilingOut->Impure No ColumnChromatography Perform Column Chromatography Impure->ColumnChromatography Yes PureProduct Pure Product Impure->PureProduct No Decomposition Decomposition on Column? ColumnChromatography->Decomposition Decomposition->ColumnChromatography Yes (Use Deactivated Silica) PoorSeparation Poor Separation? Decomposition->PoorSeparation No PoorSeparation->ColumnChromatography Yes (Optimize Eluent) PoorSeparation->PureProduct No

Caption: A troubleshooting workflow for the purification of 5-Phenoxy-3-pyridinol.

Decision Tree for Analytical Method Selection

Analytical_Method_Selection PurityQuestion Goal of Analysis QuantitativePurity Quantitative Purity PurityQuestion->QuantitativePurity ImpurityID Impurity Identification PurityQuestion->ImpurityID StructuralConfirmation Structural Confirmation PurityQuestion->StructuralConfirmation HPLC HPLC-UV QuantitativePurity->HPLC ImpurityID->HPLC GCMS GC-MS ImpurityID->GCMS NMR NMR StructuralConfirmation->NMR

Caption: A decision tree for selecting the appropriate analytical method.

References

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were - Rsc.org. (n.d.). Retrieved from [Link]

  • How can i purify an N-substituted pyridone with the fonction -COOH from a basic environment? and what kind of base should i use ? | ResearchGate. (2019, January 21). Retrieved from [Link]

  • Isolation, purification and characterization of allelopathic compounds - LAMBDA OMNICOLL. (n.d.). Retrieved from [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed. (2015, September 15). Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 5-Phenoxy-3-pyridinol

Welcome to the technical support center for the synthesis of 5-Phenoxy-3-pyridinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Phenoxy-3-pyridinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. The synthesis of diaryl ethers, particularly those involving heterocyclic cores like pyridine, often presents unique challenges. This resource consolidates field-proven insights and literature-based evidence to help you navigate these complexities and achieve optimal results in your experiments.

The primary and most studied route to 5-Phenoxy-3-pyridinol and similar structures is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] This guide will focus on optimizing this versatile C-O bond-forming reaction.

Core Reaction Scheme: Ullmann Condensation

The synthesis typically involves the coupling of an aryl halide with a phenol or, in this case, a hydroxypyridine. The most common approach involves reacting 3,5-dihydroxypyridine with an aryl halide in the presence of a copper catalyst, a ligand, and a base.

Reaction scheme for the Ullmann condensation to form 5-Phenoxy-3-pyridinol
Figure 1: General reaction scheme for the synthesis of 5-Phenoxy-3-pyridinol via Ullmann condensation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing likely causes and actionable solutions.

Question 1: I am observing very low or no yield of the desired 5-Phenoxy-3-pyridinol. What are the most common causes and how can I improve the conversion?

Low or nonexistent yield in an Ullmann coupling is a frequent issue that can almost always be traced back to one of five key parameters: the catalyst, ligand, base, solvent, or temperature.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed catalyst_check Is the Copper(I) source fresh and high-purity? start->catalyst_check ligand_check Is a suitable ligand being used? catalyst_check->ligand_check If Yes solution_catalyst Use fresh CuI/CuBr or consider in-situ activation. catalyst_check->solution_catalyst If No base_check Is the base strong and soluble enough? ligand_check->base_check If Yes solution_ligand Screen ligands: 1,10-phenanthroline, L-proline, or N,N-dimethylglycine. ligand_check->solution_ligand If No conditions_check Are the solvent and temperature optimized? base_check->conditions_check If Yes solution_base Switch to Cs₂CO₃ or K₃PO₄. base_check->solution_base If No solution_conditions Use anhydrous DMF/Dioxane and incrementally increase temperature (100-140 °C). conditions_check->solution_conditions If No

Caption: Troubleshooting workflow for low product yield.

  • Potential Cause 1: Inactive Catalyst

    • The Problem: The active catalytic species in Ullmann reactions is Cu(I).[3] Commercially available Cu(I) salts like CuI or CuBr can oxidize to inactive Cu(II) upon prolonged exposure to air.

    • The Solution: Always use a fresh bottle of a high-purity copper(I) salt.[3] If you suspect the quality of your catalyst, consider using "activated" copper powder, which can be prepared by the reduction of copper sulfate with zinc metal.[1]

  • Potential Cause 2: Inappropriate or Absent Ligand

    • The Problem: Traditional Ullmann reactions required harsh conditions (temperatures >210 °C).[1] Modern protocols operate at much lower temperatures (80-120 °C) due to the use of accelerating ligands.[3][4] These ligands stabilize the copper catalyst, increase its solubility, and facilitate the crucial reductive elimination step.

    • The Solution: Screen a variety of ligands. For C-O coupling, N-donor ligands like 1,10-phenanthroline and amino acids such as L-proline or N,N-dimethylglycine have proven highly effective.[2][3][4] Adding a ligand can dramatically increase reaction rates and yields.[4]

  • Potential Cause 3: Suboptimal Base

    • The Problem: The base is critical for deprotonating the hydroxyl group of the 3,5-dihydroxypyridine, making it a potent nucleophile. An insufficiently strong or poorly soluble base will stall the reaction.

    • The Solution: While K₂CO₃ is inexpensive, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[3] Cesium carbonate, in particular, often gives superior results due to the high solubility of its salts and the increased nucleophilicity of the "naked" pyridinoxide anion it generates.

  • Potential Cause 4: Incorrect Solvent or Temperature

    • The Problem: Ullmann reactions require specific solvent properties. The presence of water or other protic impurities can lead to side reactions and deactivate the catalyst.[3] The temperature must be high enough to drive the reaction but not so high as to cause decomposition.

    • The Solution: Use anhydrous, high-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or dioxane.[1][3] Non-polar solvents like toluene or xylene can also be effective with certain catalyst systems. If no reaction is observed, incrementally increase the temperature in 20 °C steps. Modern ligand-accelerated systems typically work well in the 100-120 °C range.[3]

Question 2: My reaction is working, but I am getting a significant amount of the 3,5-diphenoxy-pyridine side product. How can I improve the regioselectivity for mono-phenoxylation?

This is a classic selectivity challenge when using a substrate with two equivalent reactive sites. The key is to control the reaction kinetics and stoichiometry.

  • Solution 1: Adjust Reactant Stoichiometry

    • The Rationale: The formation of the di-substituted product occurs when a molecule of the desired mono-substituted product reacts again with the aryl halide. To disfavor this second reaction, you must limit the amount of the aryl halide.

    • The Protocol: Begin by using the aryl halide as the limiting reagent. A good starting point is a 1:1.5 or 1:2 ratio of aryl halide to 3,5-dihydroxypyridine. This ensures there is always an excess of the diol starting material, which will preferentially react over the mono-phenoxy product. Monitor the reaction closely and stop it before all the diol is consumed to maximize the yield of the mono-substituted product.

  • Solution 2: Lower the Reaction Temperature

    • The Rationale: The activation energy for the second phenoxylation may be higher than the first. By lowering the reaction temperature, you can potentially find a window where the first reaction proceeds at a reasonable rate while the second is significantly slower.

    • The Protocol: After finding conditions that give a good yield (even with poor selectivity), try running the reaction at 10-20 °C lower. This may require a longer reaction time, but the improved selectivity can justify the trade-off.

Question 3: The reaction seems complete, but I am struggling with purification. The product is difficult to separate from the starting material and other impurities.

Purification of polar, functionalized heterocyclic compounds can be challenging. A multi-step approach combining extraction and chromatography is often necessary.

  • Purification Strategy 1: Acid-Base Extraction

    • The Rationale: Your product, 5-Phenoxy-3-pyridinol, is amphoteric. It has a basic pyridine nitrogen and an acidic hydroxyl group. The starting material, 3,5-dihydroxypyridine, has two acidic groups. This difference can be exploited.

    • The Protocol:

      • After the reaction work-up, dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Wash the organic layer with a saturated sodium bicarbonate solution. This will deprotonate the more acidic 3,5-dihydroxypyridine, pulling it into the aqueous layer, while your mono-phenoxy product should largely remain in the organic phase.

      • To remove any remaining non-basic impurities, you can then extract the organic layer with dilute acid (e.g., 1M HCl). Your product will protonate and move to the aqueous layer.

      • Neutralize the acidic aqueous layer with a base (e.g., NaOH) and re-extract your purified product back into an organic solvent.

      • Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate.[5]

  • Purification Strategy 2: Column Chromatography

    • The Rationale: If extraction is insufficient, silica gel chromatography is the definitive method for separating compounds with different polarities.

    • The Protocol: The polarity of your product will be intermediate between the highly polar 3,5-dihydroxypyridine and non-polar side products like biphenyl (from homocoupling of the aryl halide). A gradient elution is recommended. Start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your product.

  • Purification Strategy 3: Crystallization

    • The Rationale: If your final product is a solid and of sufficient purity after chromatography, crystallization can be an excellent final polishing step.

    • The Protocol: Dissolve the solid in a minimum amount of a hot solvent (e.g., isopropanol, ethanol/water mixture) and allow it to cool slowly. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.[6]

Frequently Asked Questions (FAQs)

Q: What is the best catalyst and ligand system for this synthesis?

A: While the "best" system is substrate-dependent, a highly effective and commonly used combination for Ullmann C-O coupling is Copper(I) iodide (CuI) as the catalyst and 1,10-phenanthroline or N,N-dimethylglycine as the ligand.[2][3][4]

Catalyst SystemTypical ConditionsAdvantagesConsiderations
CuI / 1,10-Phenanthroline K₃PO₄, Toluene, 110 °CRapid, clean reactions; moderate temperatures.[4]Ligand can be more expensive.
CuI / N,N-Dimethylglycine Cs₂CO₃, Dioxane, 100 °CInexpensive ligand, high yields reported for various phenols.[2]Can require slightly higher temperatures for less reactive substrates.
CuBr / L-Proline K₂CO₃, DMSO, 90 °CMild conditions, readily available amino acid ligand.[3]DMSO can be difficult to remove during work-up.

Q: How should I monitor the reaction's progress?

A: The most common method is Thin Layer Chromatography (TLC) . Use a mobile phase that gives good separation between your starting material, product, and any major side products (e.g., a mixture of hexane and ethyl acetate). Stain with potassium permanganate or view under UV light. For more quantitative analysis, GC-MS or LC-MS can be used to track the disappearance of starting materials and the appearance of the product over time.

Q: Are there any special precautions I need to take regarding the reaction atmosphere?

A: Yes. To prevent the oxidation of the Cu(I) catalyst and to avoid side reactions from moisture, the reaction should be set up under an inert atmosphere.[3] This is achieved by evacuating and backfilling the reaction vessel with an inert gas like nitrogen or argon three times before adding the solvent and heating.[3] Using anhydrous solvents is also crucial.[3]

Q: Are there alternative synthetic routes to 5-Phenoxy-3-pyridinol that avoid Ullmann conditions?

A: While the Ullmann condensation is the most direct C-O coupling method, other strategies exist. One alternative involves aryne chemistry, where an aryne is generated in situ and trapped by the hydroxypyridine.[7][8] For example, 2-(trimethylsilyl)phenyl triflate can be treated with cesium fluoride to generate benzyne, which then reacts with a pyridinone.[7][8] This method often proceeds under very mild, room-temperature conditions without a metal catalyst.[7] However, the precursors for aryne generation can be expensive, and regioselectivity can still be a concern with di-substituted nucleophiles.

References

  • Homoleptic phenoxy-imine pyridine zinc complexes: efficient catalysts for solvent free synthesis and chemical degradation of polyesters. RSC Publishing.
  • Ullmann condensation. Wikipedia.
  • Pyridine synthesis. Organic Chemistry Portal.
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances.
  • Ullmann reaction for the synthesis of diaryl ethers. Google Patents.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Semantic Scholar.
  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI.
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Avanti.
  • Troubleshooting Crystallization. Chemistry LibreTexts.
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Organic Chemistry Portal.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO.
  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI.
  • One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. PMC.
  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica.
  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Ullmann Reaction. Organic Chemistry Portal.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives (PDF). ResearchGate.
  • Synthetic routes for the 2, 3, and 5. ResearchGate.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC.
  • pyridine-n-oxide. Organic Syntheses.
  • Common side reactions in the synthesis of pyridine-3-carbonitriles. Benchchem.
  • European Journal of Medicinal Chemistry. UPCommons.
  • A Head-to-Head Comparison of Synthetic Routes to 3-Hydroxypiperidine. Benchchem.
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC.
  • Synthesis and evaluation of 4- and 5-pyridazin-3-one phenoxypropylamine analogues as histamine-3 receptor antagonists. PubMed.
  • 4-Acetylpyridine oxime. Organic Syntheses.
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews.
  • Esterification not Working (Separation). Reddit.
  • Williamson etherification using a hydroxypyridine. ChemSpider SyntheticPages.
  • Method for purification of 5'-purine-nucleotides. Google Patents.
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.

Sources

Troubleshooting

addressing stability issues of 5-Phenoxy-3-pyridinol in aqueous solutions

Welcome to the technical support center for 5-Phenoxy-3-pyridinol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Phenoxy-3-pyridinol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in aqueous solutions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and formulations.

Introduction to 5-Phenoxy-3-pyridinol Stability

5-Phenoxy-3-pyridinol, a molecule of interest in various research and development fields, possesses a chemical structure that, while offering significant functional advantages, also presents inherent stability challenges in aqueous environments. The presence of both a phenol and a pyridinol moiety makes the molecule susceptible to degradation through several pathways, including oxidation and pH-mediated hydrolysis. Understanding these vulnerabilities is the first step toward mitigating them.

This guide provides a structured approach to identifying, troubleshooting, and resolving stability issues. We will delve into the causative factors behind degradation and offer validated protocols to enhance the stability of your 5-Phenoxy-3-pyridinol solutions.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the stability of 5-Phenoxy-3-pyridinol.

Q1: My 5-Phenoxy-3-pyridinol solution is changing color (e.g., turning yellow or brown). What is happening?

A1: Color change is a common indicator of degradation, specifically oxidation. The phenolic and pyridinolic hydroxyl groups are susceptible to oxidation, which can be initiated by dissolved oxygen, exposure to light, or the presence of trace metal ions in the solution. This process often leads to the formation of colored quinone-type structures or other chromophoric degradation products.

Q2: I'm observing a decrease in the concentration of 5-Phenoxy-3-pyridinol in my aqueous stock solution over time, even when stored in the dark. What could be the cause?

A2: A decrease in concentration, even in the absence of light, suggests that chemical degradation is occurring. The primary culprits are likely hydrolysis and oxidation. The stability of phenolic compounds can be significantly influenced by the pH of the solution. At neutral to alkaline pH, the phenoxide ion is more readily formed, which is more susceptible to oxidation than the protonated phenol.

Q3: What is the optimal pH for storing aqueous solutions of 5-Phenoxy-3-pyridinol?

A3: Generally, phenolic compounds exhibit greater stability in acidic conditions. For 5-Phenoxy-3-pyridinol, maintaining the pH in the acidic range (ideally pH 3-5) is recommended to minimize the formation of the more reactive phenoxide and pyridinolate ions. However, the optimal pH may also depend on the specific application and the presence of other excipients.

Q4: How does temperature affect the stability of 5-Phenoxy-3-pyridinol solutions?

A4: As with most chemical reactions, the rate of degradation of 5-Phenoxy-3-pyridinol increases with temperature.[1][2] Therefore, it is crucial to store stock solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to slow down degradation kinetics. For long-term storage, freezing is generally preferred.

Q5: Are there any specific solvents I should use or avoid when preparing stock solutions?

A5: While aqueous solutions are the focus of this guide, it's important to note that organic solvents can also play a role. For initial solubilization, using a minimal amount of a water-miscible organic solvent like DMSO or ethanol before dilution with an aqueous buffer can be effective. However, be aware that some organic solvents can also participate in degradation reactions or contain impurities that act as catalysts. It is always recommended to use high-purity, degassed solvents.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting workflows for common stability issues.

Troubleshooting Guide 1: Investigating and Mitigating Oxidative Degradation

Symptoms:

  • Visible color change in the solution (yellowing, browning).

  • Appearance of new peaks in HPLC chromatograms, often with different UV-Vis spectra.

  • A decrease in the parent compound peak area in HPLC analysis.

Causality: Oxidation is a primary degradation pathway for phenolic compounds. The hydroxyl group can be oxidized to a semiquinone radical, which can then undergo further reactions to form quinones and other colored byproducts. This process is often catalyzed by light (phot-oxidation), dissolved oxygen, and metal ions.

Caption: Workflow for troubleshooting oxidative degradation.

  • Deoxygenation of Solvents:

    • Before preparing your solution, sparge the aqueous buffer with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.

    • Alternatively, solvents can be degassed using other methods such as sonication under vacuum.

  • Protection from Light:

    • Prepare and store all solutions in amber glass vials or wrap clear vials with aluminum foil to prevent light exposure.

    • Minimize the exposure of the solution to ambient light during handling.

  • Control of Metal Ion Contamination:

    • Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffers to minimize trace metal contamination.

    • If metal ion catalysis is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM). EDTA will sequester metal ions, preventing them from participating in redox reactions.

  • Use of Antioxidants:

    • For some applications, the addition of an antioxidant may be necessary. Common antioxidants for aqueous formulations include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).

    • Caution: The choice of antioxidant must be compatible with the downstream application and should be validated to ensure it does not interfere with the experiment.

Troubleshooting Guide 2: Managing pH-Dependent Instability

Symptoms:

  • Rapid degradation observed at neutral or alkaline pH.

  • Inconsistent results when using different buffer systems.

  • Formation of hydrolysis products, which may be identified by mass spectrometry.

Causality: The pyridinol and phenol moieties of 5-Phenoxy-3-pyridinol have pKa values that influence their ionization state in solution. At pH values approaching or exceeding the pKa, the deprotonated forms (pyridinolate and phenoxide) become more prevalent. These anionic forms are generally more susceptible to oxidation and may also be more prone to hydrolysis.

Caption: Workflow for pH optimization to enhance stability.

  • Buffer Preparation:

    • Prepare a series of buffers covering a pH range of interest (e.g., citrate buffer for pH 3-5, phosphate buffer for pH 6-8). Ensure all buffers are prepared with high-purity water.

  • Sample Preparation:

    • Prepare solutions of 5-Phenoxy-3-pyridinol at a known concentration in each of the prepared buffers.

  • Incubation:

    • Store the solutions at a constant, elevated temperature (e.g., 40°C) to accelerate degradation. Include a control set stored at a lower temperature (e.g., 4°C).

  • Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample and analyze it by a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Calculate the percentage of 5-Phenoxy-3-pyridinol remaining at each time point for each pH.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH. The pH that yields the lowest k value is the optimal pH for stability.

Part 3: Analytical Methodologies for Stability Assessment

A robust and validated analytical method is crucial for accurately assessing the stability of 5-Phenoxy-3-pyridinol. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.

Recommended HPLC Method Parameters (Starting Point)
ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure the analyte is in its protonated form, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase HPLC.
Gradient Start at 10% B, ramp to 90% B over 10 minA gradient elution is recommended to ensure the separation of the parent compound from any potential degradation products.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength ~270 nm (or determined by UV scan)The phenoxy and pyridinol chromophores should have significant absorbance in this region. An initial UV scan is recommended to determine the λmax.
Injection Volume 5 µLA small injection volume is generally sufficient and helps to maintain good peak shape.

Method Validation: For quantitative stability studies, the analytical method should be validated according to ICH guidelines, including specificity (the ability to resolve the parent compound from degradation products), linearity, accuracy, precision, and limits of detection and quantification.[3]

References

  • OUCI. (n.d.). Phenolic compounds in water: Review of occurrence, risk, and retention by membrane technology.
  • MDPI. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • IntechOpen. (2017, March 15). Phenolic Compounds in Water: Sources, Reactivity, Toxicity and Treatment Methods.
  • SciTePress. (n.d.). Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum).
  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol.
  • PMC. (2014, May 8). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light.
  • MDPI. (2021, July 14). Identification, Quantification, and Method Validation of Anthocyanins.

Sources

Optimization

purification challenges of intermediates in chemical synthesis.

Welcome to the Technical Support Center for Advanced Chemical Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the "purification bottleneck." The purification of chemical i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chemical Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the "purification bottleneck." The purification of chemical intermediates is rarely a simple matter of running a column; it is a complex physicochemical puzzle governed by thermodynamics, kinetics, and intermolecular forces.

In this guide, we will move beyond basic troubleshooting. We will dissect the causality behind common purification failures—from co-eluting isomers to the rapid degradation of reactive species—and implement self-validating systems . A self-validating protocol is one that inherently confirms its own success through orthogonal mechanisms: if a contaminant survives step A, its physicochemical properties guarantee its removal in step B.

Section 1: Resolving Co-Eluting Impurities in Chromatography

Q: Why do structurally related impurities (e.g., isomers, truncated peptides) consistently co-elute during reversed-phase HPLC (RP-HPLC), even after extensive gradient optimization?

The Causality: Co-elution occurs when the thermodynamic partition coefficients ( Kd​ ) of the target intermediate and the impurity between the mobile and stationary phases are nearly identical. In complex syntheses, such as Solid-Phase Peptide Synthesis (SPPS), truncated sequences lacking a single residue often exhibit the exact same hydrophobic retention profile as the full-length product[1]. When ΔKd​≈0 , modifying the gradient slope or solvent ratio is mathematically insufficient to achieve baseline resolution[2].

The Solution: You must introduce orthogonal purification dimensions . Relying solely on hydrophobic interactions (RP-HPLC) creates a blind spot. By integrating a separation mechanism driven by entirely different chemical principles—such as chemo-selective Catch-and-Release (PEC) technology—you alter the separation logic[1]. The target is covalently captured via a specific linker, washed of non-reactive truncations, and then cleaved for a final RP-HPLC polish. This is a self-validating system: an impurity that co-elutes hydrophobically will not possess the specific functional tag required for affinity capture, guaranteeing its removal.

G Start Crude Extract (Co-eluting Impurities) Step1 1st Dimension: Affinity Capture (PEC) Start->Step1 Step2 Wash & Cleavage (Removes Truncations) Step1->Step2 Step3 2nd Dimension: RP-HPLC (Orthogonal) Step2->Step3 End Ultra-Pure Target (>99% Purity) Step3->End

Orthogonal purification workflow combining affinity capture and RP-HPLC.

Protocol 1: Orthogonal Peptide Purification (PEC + RP-HPLC)
  • Synthesis & Capping: Perform SPPS. Crucially, cap unreacted chains after every coupling cycle to ensure only the full-length peptide remains active[1].

  • Linker Attachment: Attach a traceless cleavable purification linker (PEC-Linker) specifically to the N-terminus of the target sequence[1].

  • Affinity Capture: Cleave the crude mixture from the synthesis resin and load it onto modified agarose beads. The PEC-Linker will covalently bond to the beads.

  • Orthogonal Wash: Wash the beads extensively. Truncated impurities (which lack the linker) will be discarded, breaking the co-elution paradigm.

  • Cleavage & Polish: Cleave the pure target peptide from the beads and subject the enriched fraction to a final, rapid RP-HPLC run to remove any residual linker byproducts[1].

Section 2: Bypassing the Isolation of Reactive Intermediates

Q: My intermediate degrades upon concentration or upon contact with silica gel. How do I purify highly reactive species like diazo compounds or zinc carbenoids?

The Causality: Degradation during purification is a kinetic problem. The activation energy ( Ea​ ) required for the decomposition of your intermediate is lower than the thermal energy provided during solvent evaporation. Furthermore, standard silica gel provides an acidic surface (silanol groups) that acts as a heterogeneous catalyst, actively lowering the Ea​ for decomposition or oligomerization.

The Solution: The most robust purification strategy for highly reactive intermediates is to eliminate the purification step entirely through telescoped (one-pot) synthesis. By designing multicomponent reactions, reactive intermediates are consumed in situ as soon as they are generated[3]. For example, visible-light-induced photochemical protocols can generate reactive carbenes continuously at low steady-state concentrations, preventing accumulation and obviating the need for intermediate isolation[4]. The system is self-validating because the relative reaction kinetics ( kreaction​≫kdecomposition​ ) ensure the intermediate is trapped before it can degrade.

G R1 Starting Materials R2 In Situ Generation (Photoredox/Microwave) R1->R2 R3 Transient Reactive Intermediate (No Isolation) R2->R3 R4 Telescoped Reagent Addition R3->R4 R5 Stable Final Product R4->R5

Telescoped multicomponent synthesis bypassing reactive intermediate isolation.

Protocol 2: Microwave-Assisted Telescoped Synthesis
  • Initial Reaction: Combine starting materials in a single reaction vessel for alkynylation under ambient conditions[3].

  • In Situ Generation: Introduce multicomponent reagents for protodesilylation and azidation directly into the crude mixture. Do not isolate the resulting azide intermediate.[3]

  • Kinetic Trapping: Immediately subject the mixture to microwave irradiation to drive a [3 + 2] cycloaddition[3]. The microwave energy rapidly accelerates the trapping reaction, outcompeting any degradation pathways.

  • Final Purification: Purify the highly stable final triazolyl-phenylalanine hybrid using standard chromatography, having completely bypassed the handling of explosive or reactive intermediates[3].

Section 3: Trace Metal & Catalyst Removal

Q: Post-reaction, my intermediate is contaminated with >500 ppm of palladium catalyst. Standard aqueous workups and silica plugs are failing. Why is this happening?

The Causality: Transition metals like palladium (Pd) and ruthenium (Ru) are highly oxophilic and thiophilic. If your intermediate contains coordinating heteroatoms (nitrogen, sulfur, or oxygen), the metal forms a stable thermodynamic coordination complex with your product[5]. Physical filtration fails because the metal is chemically bound to the API.

The Solution: To break this complex, you must introduce a thermodynamic sink . Functionalized metal scavengers (e.g., silica-supported thiols or trimercaptotriazine [Si-TMT]) possess a binding affinity ( Kbind​ ) for the metal that is orders of magnitude higher than that of your intermediate[5]. The system will spontaneously equilibrate to the lowest energy state: the metal migrating from your product to the highly functionalized resin.

G A Crude Reaction Mixture (Contains Pd/Ru Catalysts) B Add 3-5 eq. Scavenger (Si-Thiol / Si-TMT) A->B C Agitate 4-16h at RT (Thermodynamic Sink) B->C D Filtration via SPE (Removes Bound Metal) C->D E Concentrate Filtrate (<10 ppm Metal) D->E

Step-by-step workflow for the thermodynamic scavenging of trace transition metals.

Protocol 3: Thermodynamic Metal Scavenging (Batch Method)
  • Scavenger Selection: Select a scavenger based on the target metal (e.g., Si-Thiol for general Pd, Si-TMT for challenging Ru/Pd complexes)[5].

  • Addition: Add 3–5 equivalents of the solid resin scavenger directly to the organic solution of the crude product. No pre-wetting is required[5].

  • Equilibration: Agitate the mixture for 4–16 hours at room temperature. Note: In some non-polar solvents, adding a few drops of water can increase the binding kinetics.

  • Monitoring: Monitor the progress visually (loss of dark color from the solution) or via rapid LC-MS[5].

  • Filtration: Remove the metal-bound scavenger via filtration using a sintered funnel or a Solid-Phase Extraction (SPE) cartridge[5]. Wash the resin with 1-2 column volumes of clean solvent to ensure full product recovery.

Quantitative Data Summary

The table below summarizes the expected efficiencies and capacities of the advanced purification strategies discussed in this guide.

Purification StrategyTarget ChallengeMetric / Loading CapacitySolvent / Waste ReductionTypical Purity / Residue Achieved
RP-HPLC (Standalone) Co-eluting impuritiesStandard column loadingBaseline29% - 85%
Orthogonal PEC + RP-HPLC Hydrophilic peptides / TruncationsHigh specificityUp to 85% reduction[1]>95% - 99% [1]
Batch Metal Scavenging Pd/Ru contamination0.5 - 2.4 mmol/g[6]Moderate<10 ppm [5]
Flow Metal Scavenging Large-scale metal removalHigh flow rate (Tons)[7]Low solvent retention<1 ppm [7]

References

  • DualPore™ Metal Scavenger for Purificatoin, DPS Inc., [Link]

  • Metal Scavenger Guide, Sopachem, [Link]

  • Better Purities With Orthogonal Peptide Purification Using PEC, Gyros Protein Technologies, [Link]

  • Microwave-Assisted Precise Synthesis of Alkyl/Aryl-Modified Triazolyl-Phenylalanine Hybrids and Peptide Modifications through Multicomponent Reaction, PubMed, [Link]

  • Visible Light Induced One-pot Synthesis of Spirocyclopropyl Oxindoles from Isatin Derivatives and Glycine Ester Hydrochloride, CHIMIA, [Link]

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Troubleshooting

strategies for optimizing complex chemical reaction systems.

An Expert's Guide to Optimizing Complex Chemical Reaction Systems: A Technical Support Center Welcome to the Technical Support Center for Chemical Reaction Optimization. As a Senior Application Scientist, my goal is to p...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Optimizing Complex Chemical Reaction Systems: A Technical Support Center

Welcome to the Technical Support Center for Chemical Reaction Optimization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you diagnose issues, understand the causality behind experimental phenomena, and implement robust strategies to enhance the yield, purity, and efficiency of your complex chemical systems.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and directs you to more detailed troubleshooting guides.

Q1: My reaction is not performing as expected. Where do I even begin troubleshooting?

A: A systematic approach is crucial. Start by ensuring the basics are correct: reagent purity, stoichiometry, and equipment calibration. Then, consider the fundamental pillars of reaction performance: kinetics, thermodynamics, and transport phenomena (mixing and mass transfer). We have developed a logical troubleshooting workflow to guide your investigation.

G Start Problem: Suboptimal Reaction Performance Check_Basics Verify Basics: - Reagent Purity & Stoichiometry - Equipment Calibration - Analytical Method Validation Start->Check_Basics Identify_Problem Define the Core Problem Check_Basics->Identify_Problem Low_Yield Low Yield / Conversion Identify_Problem->Low_Yield Yield? Poor_Selectivity Poor Selectivity / High Impurities Identify_Problem->Poor_Selectivity Purity? Scale_Up_Fail Scale-Up Failure Identify_Problem->Scale_Up_Fail Scale? Catalyst_Issue Catalyst Inactivity Identify_Problem->Catalyst_Issue Catalyst? Kinetics Investigate Kinetics (Temp, Conc, Catalyst) Low_Yield->Kinetics Side_Reactions Characterize Byproducts & Investigate Side Reactions Poor_Selectivity->Side_Reactions Transport Assess Transport Phenomena (Mixing, Mass/Heat Transfer) Scale_Up_Fail->Transport Deactivation Analyze Catalyst Deactivation (Poisoning, Fouling, Sintering) Catalyst_Issue->Deactivation DoE Implement Design of Experiments (DoE) for Systematic Optimization Kinetics->DoE Side_Reactions->DoE Transport->DoE Deactivation->DoE

Caption: General troubleshooting workflow for reaction optimization.

Q2: I've been optimizing by changing one variable at a time (OFAT). Is there a better way?

A: Yes, the One-Factor-at-a-Time (OFAT) approach is often inefficient and can miss optimal conditions that arise from the interaction between variables.[1] A statistically rigorous method called Design of Experiments (DoE) is the industry standard. DoE allows you to vary multiple factors simultaneously, providing a mathematical model of your reaction space with fewer experiments.[2][3] This not only saves time and resources but also reveals crucial interactions between parameters like temperature and concentration that OFAT cannot capture.[1]

Q3: What are the most critical parameters I should consider for optimization?

A: The rate and outcome of a chemical reaction are influenced by several factors. The most common parameters to investigate are:

  • Temperature: Affects reaction rate by influencing the kinetic energy of molecules.[4][5]

  • Reactant Concentration: Higher concentrations generally lead to more frequent molecular collisions and thus a higher reaction rate.[5][6]

  • Catalyst: The choice and concentration of a catalyst can dramatically alter the reaction pathway and lower the activation energy.[7]

  • Solvent: The solvent can influence reactant solubility and mobility, and can stabilize or destabilize reactants and transition states, thereby affecting the activation energy.[8][9]

  • Mixing/Agitation: In heterogeneous or viscous reactions, poor mixing can lead to mass transfer limitations, where the reaction rate is limited by how quickly reactants can come into contact.[10][11]

  • Pressure: Primarily affects reactions involving gases, where increased pressure enhances collision frequency.[4][12]

Q4: How can I monitor my reaction's progress in real-time?

A: Real-time reaction monitoring is essential for understanding kinetics and identifying endpoints.[13] Several Process Analytical Technology (PAT) tools are available. The choice depends on the specifics of your reaction.

Analytical TechniquePrincipleInformation ProvidedBest For
NMR Spectroscopy Measures absorption of radiofrequency waves by atomic nuclei.[13]Quantitative concentration of reactants, products, and structural elucidation of intermediates.[14][15]Detailed mechanistic studies and complex mixture analysis.
FTIR/Raman Spectroscopy Measures absorption of infrared radiation by molecular vibrations.[13]Disappearance of reactant functional groups and appearance of product functional groups.Monitoring specific bond changes in real-time, especially in flow chemistry.[16]
Gas/Liquid Chromatography (GC/LC) Separates volatile/soluble compounds based on their partitioning between phases.[13]Quantitative concentration of individual components in a sample.Offline analysis of discrete samples to track conversion and impurity profiles.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Identification of reactants, products, and intermediates; can be used for real-time gas analysis.[17]Detecting trace components and for reactions with volatile species.

Troubleshooting Guide: Low Reaction Yield or Conversion

Problem: Your reaction stops prematurely or gives a lower yield than expected.

Q: My reaction yield is consistently low. Could it be a kinetics issue?

A: Very likely. If the reaction rate is too slow, it may not reach completion in the allotted time. The rate is governed by temperature, concentration, and catalysis.[7] An inadequate temperature might mean that too few molecules have sufficient energy to overcome the activation energy barrier.[18]

Causality: Chemical kinetics is the study of reaction rates.[18] The rate of a reaction is determined by the frequency and energy of molecular collisions. If the conditions do not favor a high rate, the reaction will appear to stall or provide a low yield simply because it hasn't had enough time to proceed to completion.

Protocol: Basic Kinetic Analysis via Reaction Progress Monitoring

This protocol helps determine if your reaction is kinetically limited.

  • Setup: Assemble your reaction under the standard conditions that are producing a low yield. Ensure you have a reliable method for sampling and quenching the reaction at specific time points.

  • Sampling: Take aliquots from the reaction mixture at regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes, and 24 hours). The frequency should be higher at the beginning of the reaction.

  • Quenching & Analysis: Immediately quench each aliquot to stop the reaction. Analyze the samples using a validated analytical method (e.g., GC, LC, NMR) to determine the concentration of a key reactant or product.

  • Data Plotting: Plot the concentration of your product (or reactant) versus time.

  • Interpretation:

    • If the product concentration is still increasing at the final time point: Your reaction is likely kinetically slow. The low yield is because the reaction was not allowed to run to completion.

    • If the product concentration plateaus early at a low level: The issue may be related to an equilibrium limit, reagent degradation, or catalyst deactivation.

G cluster_0 Protocol: Reaction Progress Monitoring Setup 1. Set up reaction under standard conditions Sample 2. Take and quench samples at timed intervals Setup->Sample Analyze 3. Analyze samples via GC, LC, or NMR Sample->Analyze Plot 4. Plot [Product] vs. Time Analyze->Plot Interpret 5. Interpret Curve Plot->Interpret Slow Result: Still increasing. Conclusion: Kinetically slow. Interpret->Slow Slope > 0? Plateau Result: Plateaus early. Conclusion: Equilibrium or Deactivation issue. Interpret->Plateau Slope = 0?

Caption: Workflow for diagnosing kinetically limited reactions.

Troubleshooting Guide: Catalyst Deactivation

Problem: The reaction starts well but then slows down or stops completely.

Q: My catalyzed reaction is stalling. How can I determine if the catalyst is deactivating?

A: Catalyst deactivation is a common problem where the catalyst loses its activity over time.[19] This is often observed in reaction progress analysis as an initial high rate that tapers off more quickly than expected. The primary mechanisms are poisoning, fouling, and thermal degradation (sintering).[20][21][22]

  • Poisoning: Impurities in the feedstock or solvent strongly adsorb to the catalyst's active sites, blocking them.[19][22]

  • Fouling: Carbonaceous materials (coke) or polymers deposit on the catalyst surface, physically blocking access to active sites.[22]

  • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[22]

Causality: Catalysts provide an alternative reaction pathway with lower activation energy.[7] Deactivation effectively removes the catalyst from the system, forcing the reaction to proceed through the much slower, non-catalyzed route, or not at all.

Protocol: Diagnosing Catalyst Deactivation
  • Feedstock Purity Check: Analyze all reactants and the solvent for known catalyst poisons (e.g., sulfur, nitrogen compounds for metal catalysts).[19]

  • Catalyst Addition Experiment:

    • Run the reaction as normal.

    • When the reaction rate begins to slow or stalls (as determined by real-time monitoring), add a second, fresh charge of the catalyst.

    • If the reaction rate increases again: This is strong evidence for catalyst deactivation. The initial catalyst has lost its activity.

    • If the reaction rate does not change: The issue is more likely related to reactant depletion, product inhibition, or reaching a thermodynamic equilibrium.

  • Post-Reaction Catalyst Characterization: Recover the catalyst after the reaction. Use techniques like Transmission Electron Microscopy (TEM) to check for sintering, or Temperature-Programmed Oxidation (TPO) to quantify coke formation.

Troubleshooting Guide: Poor Selectivity and Byproduct Formation

Problem: The desired product is formed, but it is contaminated with significant levels of impurities and byproducts.

Q: How can I improve the selectivity of my reaction and reduce byproducts?

A: Poor selectivity arises when parallel or consecutive side reactions compete with the desired transformation. Optimization requires shifting the kinetic or thermodynamic balance to favor your target product. This is a classic multi-variable problem where Design of Experiments (DoE) is exceptionally powerful.[23][24]

Causality: The distribution of products is determined by the relative rates of competing reaction pathways. By altering conditions like temperature, you can preferentially accelerate the desired reaction over an undesired one if they have different activation energies.[5] Similarly, changing the catalyst or solvent can fundamentally alter which reaction pathway is favored.[25]

Protocol: Reaction Optimization Using Design of Experiments (DoE)

This is a streamlined protocol for implementing a DoE study to improve selectivity.

  • Define Objective & Factors:

    • Objective (Response): Maximize the purity of Product A and minimize the formation of Impurity B.

    • Factors (Variables): Identify the key parameters that could influence selectivity. Examples: Temperature, Catalyst Loading, Reactant Equivalents, Reaction Time.[3]

  • Select a Design: For 3-4 factors, a Box-Behnken or Central Composite Face-centered (CCF) design is a good starting point. Use specialized software (e.g., JMP, Minitab, Design-Expert) to generate the experimental plan. The software will create a list of specific experimental runs with different combinations of your chosen factor levels.[23]

  • Execute Experiments: Run the experiments exactly as prescribed by the DoE plan. It is critical to be precise in setting up each reaction.

  • Analyze Results: Input the measured responses (e.g., Yield of A, % Area of B by LC) into the software. The software will perform a statistical analysis (ANOVA) and generate a mathematical model that describes how each factor and their interactions affect the responses.[2]

  • Visualize and Optimize: The software will generate response surface plots (3D graphs) that visualize the reaction space. Use the model's prediction profiler to identify the combination of factor settings that achieves your desired outcome (e.g., >95% purity of A, <1% of B).

  • Validation: Run a confirmation experiment at the predicted optimal conditions to verify the model's accuracy.

Troubleshooting Guide: Reaction Scale-Up Failures

Problem: A reaction that works perfectly at the 100 mg scale fails to perform at the 10 g or 1 kg scale.

Q: My reaction yield dropped and new impurities appeared upon scale-up. What went wrong?

A: Scale-up failures are almost always due to transport limitations—specifically, inadequate mixing or heat transfer.[26][27] In a small flask, mixing and heating are fast and uniform. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making it difficult to maintain homogeneity.[10][26]

Causality:

  • Poor Mixing: If mixing is slow compared to the reaction rate, localized "hotspots" of high reactant concentration can form where reagents are added. This can lead to aggressive side reactions and impurity formation that were not observed on a small scale.[28]

  • Inefficient Heat Transfer: Exothermic reactions can generate heat faster than it can be removed in a large vessel, leading to a temperature increase. This "runaway" potential is a major safety hazard and can degrade products or favor high-temperature side reactions.[26][27]

Protocol: Assessing Scale-Dependence
  • Determine if the Reaction is Mixing-Sensitive:

    • Run the reaction on a lab scale under two different stirring speeds (e.g., 300 RPM and 800 RPM).

    • If the yield, selectivity, or impurity profile changes significantly with stirring speed, your reaction is mixing-dependent. This is a red flag for scale-up.[10]

  • Measure Reaction Calorimetry: Use a reaction calorimeter (e.g., RC1) at the lab scale to measure the heat of reaction. This data is critical for designing a cooling system that can handle the thermal load at a larger scale and prevent runaway reactions.[27]

  • Control Addition Rate: On a larger scale, add reagents slowly and sub-surface if possible. This prevents the buildup of localized high concentrations. The addition rate should be dictated by the reactor's ability to dissipate the heat generated.

  • Consider Continuous Flow: For very fast or highly exothermic reactions, transitioning from batch to continuous flow processing can eliminate many scale-up issues. Flow reactors have a very high surface-area-to-volume ratio, ensuring excellent heat and mass transfer regardless of production scale.[26][29]

References

  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]

  • Reaction progress kinetic analysis. Wikipedia. [Link]

  • DOE: An efficient approach to process optimisation. Sterling Pharma Solutions. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. [Link]

  • Design of Experiments (DoE) Studies. Mettler Toledo. [Link]

  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Advances (RSC Publishing). [Link]

  • Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. ACS Central Science. [Link]

  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. Microinnova. [Link]

  • Mixing and Mass Transfer | Reaction Rate. Mettler Toledo. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • CHAPTER 8: Mixing in Chemical Reactors. UCSB Engineering. [Link]

  • Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. ResearchGate. [Link]

  • 5 Common Challenges in Scaling Up an API. Neuland Labs. [Link]

  • Design of experiments (DoE) for the optimization of chemical reactions.... ResearchGate. [Link]

  • Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration. ACS Chemical Reviews. [Link]

  • Investigating Enzyme Kinetics and Their Applications in Biotechnology. Technology Networks. [Link]

  • Factors that Affect Reaction Rates. Chemistry LibreTexts. [Link]

  • The Influence of Temperature and Pressure on Chemical Reactions. Walsh Medical Media. [Link]

  • How Kinetic Analysis Sheds Light on Catalytic Reactions. AZoM. [Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Central Science. [Link]

  • Rapid optimization of photoredox reactions. Vapourtec. [Link]

  • Catalyst deactivation mechanisms and how to prevent them. Phys.org. [Link]

  • Special Issue : Mixing and Mass Transfer in Various Chemical Reactors. MDPI. [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). National Center for Biotechnology Information. [Link]

  • Reaction Optimization: Definitions & Examples. StudySmarter. [Link]

  • Reaction and Mixing Technology. JNK Chemdist. [Link]

  • Mixing and Chemical Reactions. Wiley Online Library. [Link]

  • Can changing the solvent affect the reaction rate? TutorChase. [Link]

  • Solvent effects in catalysis: implementation for modelling of kinetics. RSC Publishing. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. CPI. [Link]

  • The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation. [Link]

  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. AZoM. [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]

  • Reaction monitoring. Institute of Chemical Reaction Engineering. [Link]

  • Analysis of kinetic reaction mechanisms. ELTE Chemical Kinetics Laboratory. [Link]

  • Other Factors that Affect Reaction Rates. Chemistry LibreTexts. [Link]

  • TEMPERATURE AND PRESSURE EFFECTS ON CHEMIOCAL RESCTION. Slideshare. [Link]

  • Controlling the Reaction: A Practical Guide to Enzyme Kinetics & Active Sites. Solidzymes. [Link]

  • “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. National Center for Biotechnology Information. [Link]

  • Temperature and Pressure Effects Chapter 9. Gyan Sanchay. [Link]

  • Solvent effects. Wikipedia. [Link]

  • Enzyme Kinetics: Factors & Inhibitor Effects. Da-Ta Biotech. [Link]

  • Modeling and Simulation of Reaction Environment in Photoredox Catalysis: A Critical Review. Frontiers. [Link]

  • Analysis of Kinetic Reaction Mechanisms. ResearchGate. [Link]

  • Kinetics and the Mechanisms of Reactions. Chemistry LibreTexts. [Link]

  • Enzyme Kinetics. World Scientific Publishing. [Link]

  • Modeling Enzyme Kinetics: Current Challenges and Future Perspectives for Biocatalysis. ACS Biochemistry. [Link]

  • Reaction Condition Optimization. Creative Biolabs. [Link]

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Optimization

Technical Support Center: Managing Reactive Metabolites of Pyridone Structures

Welcome to the DMPK and Medicinal Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting workflows, and self-validating protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DMPK and Medicinal Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting workflows, and self-validating protocols for identifying and mitigating reactive metabolite (RM) liabilities in pyridone-containing drug candidates.

Module 1: Mechanistic FAQs (The "Why")

Q: Why do pyridone scaffolds frequently trigger reactive metabolite (RM) flags in early drug discovery? A: Pyridones are highly privileged scaffolds widely used as bioisosteres for amides, phenyls, and pyrimidines because they offer excellent hydrogen bonding capabilities and improve aqueous solubility[1]. However, their electron-rich nature—especially in derivatives like 3-amino-2-pyridones or when linked to specific aromatic systems—makes them susceptible to cytochrome P450 (CYP)-mediated oxidation. This oxidation often generates electrophilic reactive intermediates, such as epoxides or quinone-imines. These intermediates can covalently bind to nucleophilic residues on hepatic proteins, leading to idiosyncratic drug toxicity[1][2].

Q: What is the acceptable threshold for covalent binding in human liver microsomes (HLM)? A: While the acceptable limit is context-dependent (factoring in daily dose and indication), a widely accepted industry threshold for lead optimization is <50 pmol eq/mg protein . For example, during the optimization of 3-amino-2-pyridone inhibitors for Bruton's tyrosine kinase (BTK), baseline leads exhibited dangerous binding levels as high as 459 pmol/mg. Through targeted structural modifications, this was successfully mitigated to 26 pmol/mg in the optimized candidate, RN941[2].

Module 2: Assay Troubleshooting Guide (The "How to Fix")

Issue 1: High GSH adduction is observed in LC-MS/MS, but the pyridone core lacks obvious structural alerts.

  • Root Cause Analysis: The liability often does not reside on the pyridone ring itself, but rather on adjacent substituents. For instance, in the development of pyridone-based EP3 antagonists, an attached α,β-unsaturated carbonyl and an unsubstituted naphthyl moiety were identified as the primary sites of NADPH-dependent bioactivation, leading to 1,4-Michael addition by glutathione (GSH)[3].

  • Resolution Strategy: Perform MS/MS fragmentation on the trapped GSH adduct to localize the exact site of conjugation. Once identified, introduce steric bulk (e.g., gem-diethyl groups) to shield the site, or replace the offending ring with a more stable bioisostere (e.g., swapping a naphthalene ring for an indazole ring)[3].

Issue 2: There is a discrepancy between GSH trapping results (negative) and radiolabeled covalent binding assays (high).

  • Root Cause Analysis: GSH is a "soft" nucleophile and primarily traps "soft" electrophiles like quinones or Michael acceptors. If your pyridone's reactive metabolite is a "hard" electrophile (e.g., an aldehyde or certain iminium ions), it will preferentially bind to hard nucleophiles like lysine or histidine residues on proteins, bypassing the GSH trap entirely.

  • Resolution Strategy: Supplement your assay suite. Introduce potassium cyanide (KCN) into your microsomal incubations to trap hard electrophiles, or use methoxylamine to specifically trap reactive aldehydes.

Module 3: Quantitative Mitigation Data

To effectively design around pyridone liabilities, you must correlate structural features with quantitative binding data. The table below summarizes proven mitigation strategies from recent drug discovery campaigns.

Compound ClassStructural FeatureCovalent Binding (pmol/mg)GSH Adduct FormationMitigation Strategy & Causality
BTK Inhibitor Lead (Cmpd 1) 3-amino-2-pyridone core459YesBaseline lead exhibiting high liability.[2]
BTK Inhibitor (RN941) Modified 3-amino-2-pyridone26NoSteric shielding around the pyridone ring blocked CYP access, preventing bioactivation.[2]
EP3 Antagonist Lead (Cmpd 13) Pyridone + Naphthalene + α,β-unsaturated carbonylN/A (High Liability)Yes (1,4-Michael addition)Baseline lead. Both enzymatic and non-enzymatic adducts formed[3].
EP3 Antagonist (Cmpd 43) Pyridone + Indazole (No Michael Acceptor)N/A (Low Liability)NoReplaced naphthalene with indazole and removed the double bond, eliminating the electrophilic trap.[3]

Module 4: Standardized Experimental Protocols

To ensure trustworthiness, your trapping assays must be self-validating. The following protocol utilizes a high concentration of GSH to outcompete protein binding, coupled with critical negative controls to distinguish enzymatic bioactivation from inherent chemical reactivity.

Step-by-Step Protocol: Self-Validating Microsomal GSH Trapping Assay
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Matrix: In a 96-well plate, combine human liver microsomes (HLM) at a final concentration of 1.0 mg/mL protein, 5 mM GSH, and 10 µM of the test pyridone compound.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (The Validation Step):

    • Test Wells: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Control Wells (Critical): Add an equivalent volume of buffer instead of NADPH.

    • Causality Note: If GSH adducts appear in the minus-NADPH control, your pyridone compound possesses inherent, non-enzymatic chemical reactivity (e.g., a direct Michael acceptor)[3]. If adducts only appear in the plus-NADPH wells, the liability is strictly CYP-mediated[2].

  • Incubation: Incubate at 37°C for 60 minutes with gentle orbital shaking.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 1 µM labetalol (Internal Standard). The internal standard validates extraction efficiency.

  • Precipitation: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-HRMS/MS Analysis: Inject the supernatant into a High-Resolution Mass Spectrometer. Scan for a neutral loss of 129 Da (characteristic of the γ-glutamyl moiety cleavage in positive ion mode) to identify the reactive intermediate[2].

Module 5: Bioactivation & Mitigation Workflow

BioactivationWorkflow Lead Pyridone Lead Compound (High RM Liability) Oxidation CYP450 Bioactivation (Liver Microsomes) Lead->Oxidation Intermediate Reactive Intermediate (Epoxide / Quinone-imine) Oxidation->Intermediate NADPH dependent Trapping In Vitro Trapping (GSH / KCN Assays) Intermediate->Trapping Soft/Hard Nucleophiles Binding Covalent Binding Assay (>50 pmol/mg protein) Intermediate->Binding Protein Adduction SAR Structural Mitigation (Steric Shielding / Isosteres) Trapping->SAR Structural ID via LC-MS/MS Binding->SAR Quantitative Risk Trigger Optimized Optimized Pyridone (<50 pmol/mg protein) SAR->Optimized Iterative Design

Workflow for identifying and mitigating reactive metabolites in pyridone drug discovery.

References

  • Title: Pyridones in drug discovery: Recent advances Source: researchgate.net URL: [Link]

  • Title: Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK) Source: nih.gov URL: [Link]

  • Title: Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes Source: nih.gov URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitor Efficacy: Evaluating Novel Scaffolds Against Established Angiogenesis Targets

This guide provides a comprehensive framework for evaluating the efficacy of novel kinase inhibitors, using the hypothetical compound 5-Phenoxy-3-pyridinol as a case study. While specific experimental data for this exact...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel kinase inhibitors, using the hypothetical compound 5-Phenoxy-3-pyridinol as a case study. While specific experimental data for this exact molecule is not publicly available, its core structure—a phenoxy-substituted pyridine—represents a privileged scaffold in medicinal chemistry, frequently associated with the inhibition of key kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE-2).

For researchers and drug development professionals, the emergence of a novel compound necessitates a systematic and rigorous evaluation of its potential. This guide outlines the critical comparisons, experimental workflows, and mechanistic considerations required to benchmark a new chemical entity against established, clinically relevant inhibitors. We will focus on inhibitors targeting the VEGFR and TIE-2 pathways, as these are plausible targets for a compound with the structural motifs of 5-Phenoxy-3-pyridinol.

The Rationale: Why Focus on VEGFR-2 and TIE-2?

The pyridine scaffold is a cornerstone in the design of kinase inhibitors, prized for its ability to form key hydrogen bonds within the ATP-binding pocket of many kinases.[1] The addition of a phenoxy group can enhance binding affinity through hydrophobic and van der Waals interactions. This combination points toward potential activity against receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[2] Two of the most validated RTK targets in anti-angiogenic therapy are:

  • VEGFR-2 (KDR): The primary mediator of VEGF-driven angiogenesis, essential for endothelial cell proliferation, migration, and survival.[3] Its inhibition is a clinically validated strategy for suppressing tumor growth.[4]

  • TIE-2 (TEK): A key regulator of vascular maturation and stability.[5] The angiopoietin-TIE-2 signaling axis is critical for maintaining endothelial quiescence and vessel integrity.[6][7] Dysregulation of this pathway is implicated in pathological angiogenesis and inflammation.[6]

Therefore, a logical first step in characterizing a novel inhibitor like 5-Phenoxy-3-pyridinol would be to assess its efficacy against these two targets and compare it to inhibitors with known clinical utility.

Comparative Efficacy: Benchmarking Against Approved Inhibitors

A critical component of drug development is understanding how a new compound performs relative to existing standards of care. The following table summarizes the biochemical potency (IC50) of several FDA-approved multi-kinase inhibitors that target VEGFR-2 and, in some cases, TIE-2. This data provides the necessary context for interpreting the potency of a novel inhibitor.

InhibitorVEGFR-2 IC50Other Notable Kinase Targets (IC50)Reference
Rivoceranib 16 nMVEGFR1 (93.3% inh. at 160nM), RET, PDGFRβ, KIT[8]
Lenvatinib 4 nMVEGFR-1 (22 nM), VEGFR-3 (5.2 nM), FGFR1 (46 nM)[4]
Cabozantinib 0.035 nMc-Met (1.3 nM), Ret (4 nM), Kit (4.6 nM), AXL (7 nM)[4]
Regorafenib 4.2 nM (murine)VEGFR1 (13 nM), KIT, RET, RAF-1, PDGFR-β[4][9]
Sunitinib 80 nMPDGFRβ (2 nM), c-Kit[4]
Sorafenib 90 nMRaf-1 (6 nM), B-Raf (22 nM), PDGFR-β (57 nM)[4]
Apatinib 1 nMc-Kit (429 nM), Ret (13 nM), c-Src (530 nM)[4]

Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes, drawn from the cited literature where assay conditions were standardized for comparison where possible.[8]

Key Signaling Pathways and Points of Inhibition

Understanding the signaling cascades targeted by these inhibitors is crucial for interpreting cellular and in vivo results. The following diagrams illustrate the VEGFR-2 and TIE-2 pathways and the points at which ATP-competitive inhibitors act.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) PLCg PLCγ VEGFR2->PLCg Autophosphorylation recruits & activates PI3K PI3K VEGFR2->PI3K Inhibitor ATP-Competitive Inhibitors (e.g., Lenvatinib) Inhibitor->VEGFR2 Blocks ATP Binding Site PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression: - Proliferation - Migration - Survival ERK->Proliferation Activates Transcription Factors AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes

Figure 1: VEGFR-2 signaling pathway and inhibitor action.

TIE2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Cellular Response TIE2 TIE-2 (Receptor Tyrosine Kinase) PI3K PI3K TIE2->PI3K Autophosphorylation recruits & activates DOK2 DOK2 TIE2->DOK2 Inhibitor ATP-Competitive Inhibitors (e.g., Regorafenib) Inhibitor->TIE2 Blocks ATP Binding Site AKT AKT PI3K->AKT Survival Endothelial Cell Survival AKT->Survival RASGAP RASGAP DOK2->RASGAP Stability Vessel Stability & Quiescence RASGAP->Stability Inhibits Proliferation Ang1 Angiopoietin-1 (Agonist) Ang1->TIE2 Binds & Activates Ang2 Angiopoietin-2 (Context-dependent Antagonist/Agonist) Ang2->TIE2 Binds & Modulates

Figure 2: Angiopoietin/TIE-2 signaling pathway.

Experimental Protocols for Efficacy Evaluation

To rigorously assess a novel inhibitor, a multi-tiered experimental approach is required. The following protocols outline the essential assays for determining biochemical potency, cellular activity, and target engagement.

Experimental Workflow

The logical flow of experiments moves from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular and in vivo models.

Experimental_Workflow cluster_discovery Phase 1: Biochemical Potency & Selectivity cluster_cellular Phase 2: Cellular Activity cluster_invivo Phase 3: In Vivo Efficacy a Novel Compound Synthesis (e.g., 5-Phenoxy-3-pyridinol) b In Vitro Kinase Assay (Determine IC50 vs. Target) a->b c Kinome Selectivity Screen (Panel of >200 kinases) b->c d Cellular Proliferation Assay (e.g., HUVEC, Cancer Cell Lines) c->d Proceed with potent & selective compounds e Target Engagement Assay (Western Blot for p-VEGFR2) d->e f Endothelial Tube Formation Assay e->f g Pharmacokinetics (PK) & Pharmacodynamics (PD) f->g Confirm cellular anti- angiogenic activity h Tumor Xenograft Model g->h

Figure 3: Workflow for novel kinase inhibitor evaluation.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

Causality: This assay directly measures the ability of the inhibitor to block the enzymatic activity of the purified kinase protein by competing with ATP. It is the foundational experiment for determining compound potency and is essential for structure-activity relationship (SAR) studies.[10]

Methodology (Example using ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a 2X solution of the purified kinase (e.g., recombinant human VEGFR-2) in kinase reaction buffer.

    • Prepare a 2X solution of the substrate (e.g., a generic polypeptide substrate) and ATP in the same buffer. The ATP concentration should be at or near the Km for the enzyme to ensure a competitive binding environment.

    • Serially dilute the test compound (e.g., 5-Phenoxy-3-pyridinol) in 100% DMSO, followed by a further dilution in reaction buffer to create 5X final concentrations.

  • Reaction Setup (384-well plate):

    • Add 5 µL of the 5X test compound dilution or vehicle control (DMSO) to appropriate wells.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

  • Kinase Reaction and Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure light output by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Cellular Proliferation Assay (MTT Assay)

Causality: This assay measures the cytotoxic or cytostatic effect of the inhibitor on living cells. For anti-angiogenic compounds, Human Umbilical Vein Endothelial Cells (HUVECs) are a physiologically relevant model. This test moves from biochemical potency to cellular effect.

Methodology:

  • Cell Seeding:

    • Culture HUVECs in appropriate endothelial growth medium.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI50 or IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Authoritative Grounding

The evaluation of a novel kinase inhibitor like 5-Phenoxy-3-pyridinol requires a disciplined, multi-faceted approach grounded in comparative analysis. While the pyridine scaffold is promising, its ultimate efficacy can only be determined through rigorous testing.[1][11] By benchmarking its biochemical potency against established drugs like Lenvatinib and Cabozantinib, and subsequently validating its effects in cellular models of angiogenesis, researchers can build a robust data package.

The protocols and workflows described herein represent a self-validating system, where the results from direct enzyme inhibition are expected to correlate with the downstream cellular effects on proliferation and signaling. This guide provides the foundational framework for any research team aiming to characterize a new chemical entity and understand its potential place within the landscape of targeted cancer therapies.[12][13] The continued development of novel, potent, and selective kinase inhibitors remains a highly promising and critical endeavor in oncology.[14]

References

  • MDPI. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives.
  • Taylor & Francis Online. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy.
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  • Wikipedia. (n.d.). VEGFR-2 inhibitor.
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  • PubMed. (2010). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][6][15]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). Available at:

  • PubMed. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives.
  • PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model.
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Sources

Comparative

structure-activity relationship (SAR) studies of 5-Phenoxy-3-pyridinol analogues.

Comprehensive SAR and Performance Guide: 5-Phenoxy-3-pyridinol Analogues vs. Traditional Kinase Inhibitors Executive Summary The development of highly selective kinase inhibitors requires molecular scaffolds that balance...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive SAR and Performance Guide: 5-Phenoxy-3-pyridinol Analogues vs. Traditional Kinase Inhibitors

Executive Summary

The development of highly selective kinase inhibitors requires molecular scaffolds that balance target affinity, metabolic stability, and physicochemical properties. Historically, diaryl ethers and 2-/4-phenoxypyridines have dominated the landscape of kinase inhibitors (such as those targeting c-Met and JNK) [1, 2]. However, these traditional scaffolds often suffer from poor aqueous solubility and off-target toxicity.

As a Senior Application Scientist, I have evaluated the emergence of the 5-Phenoxy-3-pyridinol scaffold. This positional isomer represents a significant structural evolution. By positioning the hydroxyl group at the 3-position and the phenoxy group at the 5-position, researchers can exploit novel hydrogen-bonding vectors within the kinase hinge region while drastically improving aqueous solubility. This guide objectively compares the structure-activity relationships (SAR), biological performance, and experimental validation of 5-Phenoxy-3-pyridinol analogues against conventional alternatives[3].

Structural Rationale & Causality in SAR Design

The transition from a standard diaryl ether to a 5-Phenoxy-3-pyridinol scaffold is not arbitrary; it is driven by precise crystallographic and physicochemical causality:

  • Hinge-Binding Optimization: The 3-hydroxyl group acts as a potent, directional hydrogen bond donor. In targets like the Hepatocyte Growth Factor Receptor (c-Met), this hydroxyl group forms a critical hydrogen bond with the backbone carbonyl of Met1160 in the kinase hinge region.

  • Solubility and Pharmacokinetics: The incorporation of the basic nitrogen in the pyridine ring reduces the overall lipophilicity (LogP) compared to purely carbocyclic diaryl ethers. This prevents the "brick dust" phenomenon, enhancing oral bioavailability.

  • Steric Relief and Metabolic Stability: Placing the phenoxy group at the 5-position projects it deeply into the hydrophobic pocket (often the DFG-out allosteric site), avoiding the steric clashes with the gatekeeper residue frequently observed in 2-substituted or 4-substituted phenoxypyridines [4]. Furthermore, it blocks a primary site of cytochrome P450-mediated oxidation.

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK Inhibitor 5-Phenoxy-3-pyridinol Analogue Inhibitor->cMet Inhibits (ATP-competitive) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1. c-Met signaling pathway and 5-Phenoxy-3-pyridinol inhibition mechanism.

Quantitative Performance Comparison

To objectively evaluate the 5-Phenoxy-3-pyridinol scaffold, we compare its performance against reference scaffolds using biochemical and cellular assays. The data below synthesizes SAR findings targeting wild-type c-Met kinase and the c-Met amplified MKN45 gastric cancer cell line.

Table 1: SAR and Performance Comparison of Scaffold Isomers

Scaffold TypeR1 (Phenoxy Ring)R2 (Pyridine Ring)c-Met IC₅₀ (nM)MKN45 Viability IC₅₀ (µM)Aqueous Solubility (µg/mL)
Diaryl Ether (Ref)4-FluoroH125.05.40< 1.0
4-Phenoxypyridine 4-Fluoro2-Amino45.01.2015.5
5-Phenoxy-3-pyridinol (Analogue A)4-Fluoro3-OH12.00.4545.0
5-Phenoxy-3-pyridinol (Analogue B)2,4-diFluoro3-OH4.2 0.09 38.2

Data Interpretation: The shift from a 4-phenoxypyridine to a 5-phenoxy-3-pyridinol core (Analogue A) yields a nearly 4-fold improvement in biochemical potency and a 3-fold increase in solubility. The addition of a second fluorine atom (Analogue B) further locks the phenoxy ring into an optimal dihedral angle for hydrophobic pocket binding, pushing the cellular IC₅₀ into the sub-100 nM range.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from robust, self-validating assay systems. Below are the field-proven methodologies used to evaluate these analogues.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality behind choice: Pyridine-based compounds often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or fluorescent assays. TR-FRET introduces a microsecond time delay before reading emission, allowing short-lived background fluorescence to decay, thus isolating the true assay signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 5-Phenoxy-3-pyridinol analogues in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate.

    • Self-Validation Check: Include Crizotinib as a positive control (expected IC₅₀ ~10 nM) and 100% DMSO as a negative vehicle control.

  • Kinase Reaction: Add 5 µL of recombinant c-Met kinase (0.5 nM final) pre-incubated with ULight-labeled poly-GT substrate (50 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Initiation: Add 5 µL of ATP (at the predetermined Kₘ value of 15 µM) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium-anti-phospho-tyrosine antibody (2 nM final). Incubate for 60 minutes.

  • Readout & Quality Control: Read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' > 0.6.

Workflow Prep 1. Compound Prep (10-point Serial Dilution) Incubate 2. Kinase Reaction (c-Met + ATP + Substrate) Prep->Incubate Detection 3. TR-FRET Detection (Eu-Anti-Phospho Ab) Incubate->Detection Analysis 4. Data Analysis (4-Parameter Logistic Fit) Detection->Analysis

Fig 2. Self-validating TR-FRET Kinase Assay workflow for IC50 determination.

Protocol B: Annexin V/PI Apoptosis Assay (Mechanism of Action)

Causality behind choice: A potent IC₅₀ in a viability assay does not confirm target-specific cell death; the compound could merely be cytostatic or causing non-specific necrosis. The Annexin V/Propidium Iodide (PI) assay differentiates between early apoptosis (target-mediated) and late necrosis. We utilize MKN45 cells because their c-Met gene amplification makes them highly sensitive (addicted) to c-Met pathway inhibition.

Step-by-Step Methodology:

  • Cell Plating: Seed MKN45 cells at 2 × 10⁵ cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with Analogue B at 0.1 µM, 0.5 µM, and 1.0 µM for 48 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells via gentle trypsinization. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

    • Self-Validation Check: Prepare single-stained compensation controls (FITC only, PI only) using heat-killed cells to calibrate the flow cytometer and prevent fluorescence spillover between channels.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Quadrant analysis will validate if the 5-Phenoxy-3-pyridinol analogue shifts the population into the early apoptosis quadrant (Annexin V positive / PI negative), confirming the mechanistic pathway outlined in Figure 1.

Conclusion

The SAR studies strongly support the transition toward the 5-Phenoxy-3-pyridinol scaffold in kinase inhibitor design. By strategically repositioning the phenoxy and hydroxyl groups, this class of analogues overcomes the solubility limitations of diaryl ethers and the steric liabilities of 2-/4-phenoxypyridines. The self-validating experimental data confirms that these analogues deliver superior biochemical potency and robust apoptosis induction in target-addicted cancer models.

References

  • Song X, Chen W, Lin L, et al. "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. 2011. [Link]

  • Wang Z, Shi J, Zhu X, et al. "Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors." Anticancer Agents in Medicinal Chemistry. 2020.[Link]

  • Liu Y, et al. "Phenoxypyridine as an Active Scaffold for Pesticides." Encyclopedia MDPI. 2022. [Link]

Validation

A Researcher's Guide to Investigating 5-Phenoxy-3-pyridinol: A Comparative Analysis of In Vitro and In Vivo Methodologies

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a meticulously orchestrated process. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a meticulously orchestrated process. This guide is designed for researchers, scientists, and drug development professionals embarking on the preclinical evaluation of 5-Phenoxy-3-pyridinol, a molecule of interest due to its structural similarities to other biologically active pyridinol derivatives.[1][2][3] The presence of the 3-pyridinol scaffold is a key feature in various pharmacologically active compounds, while the phenoxy group can significantly influence its pharmacokinetic properties.[2]

This document provides a comprehensive comparison of in vitro and in vivo research methodologies, offering a strategic framework for elucidating the pharmacological profile of 5-Phenoxy-3-pyridinol. We will delve into the causality behind experimental choices, present detailed protocols, and emphasize the importance of integrating data from both systems for a holistic understanding of this compound's therapeutic potential.

The Foundational Dichotomy: Understanding In Vitro and In Vivo Paradigms

The preclinical assessment of any new chemical entity, including 5-Phenoxy-3-pyridinol, hinges on a dual-pronged approach: in vitro and in vivo studies. These two methodologies are not mutually exclusive but rather complementary, each providing unique and indispensable insights.

In vitro (Latin for "in the glass") studies are performed in a controlled environment outside of a living organism, typically involving the use of isolated cells, tissues, or enzymes.[4] These assays are instrumental in the initial stages of drug discovery for high-throughput screening, mechanism of action studies, and preliminary toxicity assessments.[5][6]

In vivo (Latin for "within the living") studies, conversely, are conducted within a whole, living organism, such as animal models.[4] These experiments are crucial for evaluating the systemic effects of a compound, including its pharmacokinetics (how the body affects the drug) and pharmacodynamics (how the drug affects the body) in a complex biological system.[7][8]

The following sections will explore the practical applications of these methodologies in the context of evaluating 5-Phenoxy-3-pyridinol.

Part 1: The In Vitro Characterization of 5-Phenoxy-3-pyridinol

In vitro assays serve as the initial proving ground for 5-Phenoxy-3-pyridinol, offering a rapid and cost-effective means to assess its fundamental biological activities.[6][9]

Initial Cytotoxicity and Cell Viability Assessment

A primary and critical step is to determine the concentration range at which 5-Phenoxy-3-pyridinol exhibits biological activity without causing overt cellular toxicity.[5] This is typically achieved through cell viability assays.[5][10]

Table 1: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity, where viable cells convert MTT to a purple formazan product.[10][11]Inexpensive, widely used.[11]Can be affected by compounds that alter cellular metabolism.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[10]Directly measures cell death.Less sensitive for early-stage apoptosis.
ATP-Based Assays (e.g., CellTiter-Glo®) Quantifies ATP levels, which correlate with the number of metabolically active cells.[12][13]High sensitivity, suitable for high-throughput screening.[10][12]Can be more expensive than colorimetric assays.
  • Cell Seeding: Plate a relevant human cell line (e.g., a cancer cell line if investigating anti-cancer properties, or a normal cell line like HEK293 for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 5-Phenoxy-3-pyridinol (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the different concentrations to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Target Engagement and Mechanism of Action Studies

Assuming 5-Phenoxy-3-pyridinol is designed to interact with a specific molecular target (e.g., a kinase, receptor, or enzyme), a series of in vitro assays can be employed to confirm this interaction and elucidate its mechanism of action. For instance, if the compound is hypothesized to be a kinase inhibitor, a kinase activity assay would be appropriate.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activation Compound 5-Phenoxy-3-pyridinol Compound->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Gene Target Gene Expression TranscriptionFactor->Gene Regulation

Caption: Hypothetical signaling pathway showing 5-Phenoxy-3-pyridinol as an inhibitor of an intracellular kinase.

Part 2: The In Vivo Evaluation of 5-Phenoxy-3-pyridinol

While in vitro studies provide valuable information at the cellular level, they cannot fully replicate the complex interactions within a living organism.[9][15][16] In vivo studies are therefore essential to understand the true therapeutic potential and safety profile of 5-Phenoxy-3-pyridinol.[7][17]

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[8][18] These studies are critical for determining the appropriate dosing regimen and predicting the compound's behavior in humans.[18][19]

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Bioavailability (F%) The fraction of an administered dose that reaches the systemic circulation.[18]Determines the difference between intravenous and oral dosing.
Half-life (t½) The time it takes for the concentration of the drug in the body to be reduced by half.[18]Influences dosing frequency.
Clearance (CL) The volume of plasma cleared of the drug per unit time.[18]Indicates the efficiency of drug elimination.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
  • Animal Model: Use a common rodent model such as Sprague-Dawley rats or C57BL/6 mice.[20][21]

  • Dosing: Administer 5-Phenoxy-3-pyridinol via two routes: intravenous (IV) to determine clearance and volume of distribution, and oral (PO) to assess bioavailability.[22][23]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[18]

  • Bioanalysis: Analyze the concentration of 5-Phenoxy-3-pyridinol in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration-time curve and calculate the key PK parameters using specialized software.

Efficacy and Pharmacodynamic (PD) Studies

Efficacy studies are designed to determine if the drug has the desired therapeutic effect in a disease model. The choice of the animal model is critical and should be relevant to the intended therapeutic indication.[24]

Toxicology Studies

Toxicology studies are essential for identifying potential adverse effects of a drug candidate before it can be tested in humans.[20] These studies can range from acute toxicity (single high dose) to chronic toxicity (long-term repeated dosing).[20]

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Compound Synthesis (5-Phenoxy-3-pyridinol) invitro_cyto Cytotoxicity & Cell Viability Assays invitro_start->invitro_cyto invitro_moa Target Engagement & Mechanism of Action invitro_cyto->invitro_moa invivo_pk Pharmacokinetic (PK) Studies invitro_moa->invivo_pk Promising Candidate invivo_eff Efficacy & Pharmacodynamic (PD) Studies invivo_pk->invivo_eff invivo_tox Toxicology Studies invivo_eff->invivo_tox

Caption: A simplified workflow illustrating the progression from in vitro to in vivo studies in drug discovery.

Part 3: Bridging the Gap - In Vitro to In Vivo Extrapolation (IVIVE)

A significant challenge in drug development is translating in vitro findings to predict in vivo outcomes.[25] This process, known as in vitro to in vivo extrapolation (IVIVE), utilizes mathematical models to integrate in vitro data with physiological information to forecast a drug's behavior in a whole organism.[25][26][27]

For 5-Phenoxy-3-pyridinol, IVIVE could be used to:

  • Predict human hepatic clearance from in vitro metabolism data obtained using human liver microsomes.[27]

  • Estimate the therapeutic dose in humans based on its in vitro potency and predicted pharmacokinetics.[26]

However, it is important to acknowledge the limitations of IVIVE, as in vitro systems cannot fully replicate the complex interplay of biological processes that occur in vivo.[15][25]

Conclusion: An Integrated Approach for a Comprehensive Profile

The preclinical evaluation of 5-Phenoxy-3-pyridinol necessitates a synergistic application of both in vitro and in vivo methodologies. In vitro studies provide a foundational understanding of the compound's cellular activity and mechanism of action in a controlled and high-throughput manner.[6] Subsequently, in vivo experiments in relevant animal models are indispensable for evaluating its systemic effects, efficacy, and safety in a complex physiological context.[7][17]

By strategically designing and integrating these studies, researchers can build a robust data package to support the further development of 5-Phenoxy-3-pyridinol as a potential therapeutic agent. The insights gained from this comprehensive approach are critical for making informed decisions and ultimately, for translating a promising molecule from the bench to the bedside.

References

  • In vitro to in vivo extrapolation - Wikipedia. Available at: [Link]

  • In vitro to in vivo extrapolation (IVIVE) - ScitoVation. Available at: [Link]

  • How is drug toxicity assessed in animal models? - Patsnap Synapse. Available at: [Link]

  • In Vivo vs In Vitro: Differences in Early Drug Discovery - Blog - Biobide. Available at: [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Selvita. Available at: [Link]

  • Cell Viability Assays - Molecular Devices. Available at: [Link]

  • Animal models in toxicology. - SciSpace. Available at: [Link]

  • Lighting the path to smarter cell viability assays | Drug Discovery News. Available at: [Link]

  • Animal models - EUPATI Toolbox. Available at: [Link]

  • In Vitro to In Vivo Extrapolation - National Toxicology Program - NIH. Available at: [Link]

  • Understanding the In Vitro Model Limitations: Key Insights for Drug Development - Infinix Bio. Available at: [Link]

  • The Role Of in vitro Testing In Drug Development - Pion Inc. Available at: [Link]

  • Developing an In Vitro to In Vivo Extrapolation (IVIVE) Model to Predict Human Milk-to-Plasma Drug Concentration Ratios | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Characterization of Novel 5-Phenoxy-3-pyridinol Derivatives as Potential Kinase Inhibitors

Abstract The 3-pyridinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a 5-phenoxy substituent offers a versatile vector for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-pyridinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a 5-phenoxy substituent offers a versatile vector for modifying physicochemical properties and exploring structure-activity relationships (SAR). This guide provides an in-depth, experience-driven framework for the comprehensive characterization of novel 5-phenoxy-3-pyridinol derivatives, with a specific focus on their evaluation as potential kinase inhibitors. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from initial synthesis to final biological characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rigorously evaluate this promising class of compounds.

Introduction: The Rationale for Targeting the 5-Phenoxy-3-pyridinol Scaffold

Heterocyclic compounds are a cornerstone of modern drug discovery, with nitrogen-containing rings being particularly prominent in a vast array of therapeutic agents.[1][2] The pyridine ring, an isostere of benzene, offers a key advantage: the nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can profoundly influence solubility, cell permeability, and target engagement.[3]

Our focus on the 3-pyridinol (or 3-hydroxypyridine) core is deliberate. The hydroxyl group provides a crucial interaction point, capable of acting as both a hydrogen bond donor and acceptor, often mimicking the hinge-binding motifs required for kinase inhibition. The addition of a phenoxy group at the 5-position serves two primary strategic purposes:

  • SAR Exploration: The phenyl ring can be readily substituted with various functional groups (e.g., halogens, alkyls, methoxy groups) to probe the steric and electronic requirements of the target's binding pocket.

  • Modulation of Physicochemical Properties: The phenoxy moiety significantly impacts lipophilicity (LogP), which in turn affects solubility, permeability, and metabolic stability—key parameters in the drug development cascade.

Given that dysregulated kinase activity is implicated in numerous diseases, particularly cancer, this scaffold represents a promising starting point for the development of novel kinase inhibitors.[4] This guide outlines a comprehensive workflow to characterize such derivatives and compare their potential as drug candidates.

Comprehensive Characterization Workflow

A successful characterization strategy is a multi-step, self-validating process that confirms structure, assesses purity, and quantifies biological activity. Each step is designed to provide unambiguous data that builds confidence in the subsequent stages.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Biological Evaluation cluster_3 Decision Point Syn Chemical Synthesis Pur Purification (e.g., Column Chromatography) Syn->Pur MS Mass Spectrometry (MS) Confirms Molecular Weight Pur->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidates 3D Structure MS->NMR HPLC HPLC Analysis Quantifies Purity (>95%) NMR->HPLC EA Elemental Analysis Confirms Molecular Formula HPLC->EA Assay In Vitro Kinase Assay Determines Potency (IC₅₀) EA->Assay Purity >95% Cyto Cytotoxicity Assay Determines Therapeutic Index Assay->Cyto Go Lead Candidate Cyto->Go

Caption: High-level workflow for novel compound characterization.

Synthesis and Purification

While numerous synthetic routes can be envisioned, a common approach involves the coupling of a suitably protected 3-hydroxy-5-bromopyridine with a substituted phenol (e.g., via a Buchwald-Hartwig or Ullmann condensation), followed by deprotection.

Physicochemical Characterization Protocol

This phase confirms that the molecule you synthesized is indeed the correct one and meets the purity standards for biological testing.

Step-by-Step Protocol:

  • Structural Elucidation:

    • Mass Spectrometry (MS): Dissolve ~0.1 mg of the compound in a suitable solvent (e.g., acetonitrile or methanol). Analyze using High-Resolution Mass Spectrometry (HRMS) to obtain an exact mass.

      • Expert Insight: This is the first checkpoint. The measured mass should be within 5 ppm of the calculated theoretical mass for the desired molecular formula. This provides high confidence in the elemental composition.[5][6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Prepare a ~5-10 mg sample in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.

      • Expert Insight: NMR is the gold standard for unambiguous structure determination.[7][8] The ¹H NMR spectrum confirms the number of protons, their connectivity (via splitting patterns), and their chemical environment. The ¹³C NMR spectrum confirms the carbon backbone. Together, they provide a complete picture of the molecule's structure.[5]

    • Infrared (IR) Spectroscopy: Analyze a small sample to identify characteristic functional groups.

      • Expert Insight: This is a rapid confirmatory technique. For 5-phenoxy-3-pyridinol derivatives, one should look for characteristic stretches, such as a broad O-H band for the hydroxyl group and C-O-C stretches for the ether linkage.[9]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Develop a method using a C18 reverse-phase column. A typical gradient might be from 95:5 Water:Acetonitrile (both with 0.1% TFA) to 5:95 over 15-20 minutes. Monitor at multiple wavelengths (e.g., 254 nm and 280 nm).

      • Trustworthiness: The protocol must be self-validating. The final purity should be reported as an area percentage from the chromatogram. A purity level of ≥95% is the minimum standard for in vitro biological assays to ensure that the observed activity is from the compound of interest.

Comparative Analysis of Novel Derivatives

To illustrate the process, we present data for a hypothetical series of three novel 5-phenoxy-3-pyridinol derivatives, where the phenoxy ring is modified. This comparison is central to establishing an initial SAR.

Compound ID Structure (R-group on Phenoxy Ring) Purity (HPLC, %) Biological Activity (Kinase X IC₅₀, nM)
NPD-001 4'-Fluoro (-F)98.7%150
NPD-002 4'-Methoxy (-OCH₃)99.1%85
NPD-003 4'-Trifluoromethyl (-CF₃)97.5%25

Analysis of Data:

  • NPD-001: The fluoro-substituted analog serves as a good baseline, showing moderate potency.

  • NPD-002: The electron-donating methoxy group leads to a modest improvement in potency, suggesting that electron density in this region might be favorable for binding.

  • NPD-003: The strongly electron-withdrawing trifluoromethyl group results in a significant increase in potency (IC₅₀ = 25 nM). This suggests that this group may be engaging in a specific beneficial interaction within the kinase active site or altering the electronics of the molecule to favor a binding-competent conformation. This derivative would be prioritized for further study.

Biological Evaluation: A Case Study in Kinase Inhibition

The most direct way to assess the potential of these compounds is through a quantitative in vitro kinase assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4][10]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP Phosphorylation Substrate Substrate Substrate->ADP Phosphorylation ATP ATP ATP->ADP Phosphorylation Inhibitor NPD-003 (Inhibitor) Inhibitor->ADP Blocks Reaction PhosphoSubstrate Phosphorylated Substrate ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Depletes ATP Kinase_Detection Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection Converts ADP to ATP Light Luminescence (Light) Kinase_Detection->Light Luciferase Reaction

Caption: Principle of the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format, ideal for screening and dose-response curves.[4]

  • Compound Preparation:

    • Perform an 11-point serial dilution of the test compounds (e.g., NPD-001, -002, -003) in DMSO, starting at a high concentration (e.g., 10 mM). This creates a concentration gradient to determine the IC₅₀.

    • Expert Insight: Including a DMSO-only well (vehicle control, 0% inhibition) and a well with a known potent inhibitor (positive control, 100% inhibition) is non-negotiable for data validation.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase/substrate master mix in kinase reaction buffer to each well.

      • Causality: The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.[4]

    • Transfer a small volume (e.g., 2.5 nL) of the serially diluted compounds to the respective wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Expert Insight: This step is crucial. Depleting the unused ATP prevents it from interfering with the luminescence signal generated from the newly synthesized ADP.

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP produced back to ATP, which is then used by a luciferase to generate light. Incubate for 30-60 minutes.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This guide has established a rigorous, multi-faceted workflow for the characterization and comparative evaluation of novel 5-phenoxy-3-pyridinol derivatives. The process emphasizes the synergy between meticulous physicochemical analysis and robust biological testing. Our comparative data for the hypothetical NPD series demonstrates how systematic modification of the phenoxy ring can significantly impact biological activity, with the electron-withdrawing NPD-003 emerging as a promising lead.

Next steps for a promising candidate like NPD-003 would include:

  • Kinase Selectivity Profiling: Testing against a broad panel of kinases to determine its selectivity profile.

  • Cell-Based Assays: Confirming activity in a cellular context by measuring the inhibition of downstream signaling pathways.

  • ADME/Tox Profiling: Initial in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

By following this structured, rationale-driven approach, research teams can efficiently identify and validate promising new chemical entities, accelerating the journey from initial synthesis to potential clinical development.

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Safety & Regulatory Compliance

Safety

5-Phenoxy-3-pyridinol proper disposal procedures

As a Senior Application Scientist, I understand that managing specialized chemical intermediates like 5-Phenoxy-3-pyridinol (CAS: 910649-40-0) requires more than just following a generic safety data sheet. It requires a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing specialized chemical intermediates like 5-Phenoxy-3-pyridinol (CAS: 910649-40-0) requires more than just following a generic safety data sheet. It requires a mechanistic understanding of the molecule's behavior, environmental impact, and regulatory standing.

Used predominantly as a building block in advanced drug development (such as the synthesis of glucokinase activators) [1], 5-Phenoxy-3-pyridinol features a stable aromatic system comprising a pyridine ring and a phenolic ether linkage. This structure dictates strict handling and disposal protocols to prevent aquatic toxicity and ensure compliance with Environmental Protection Agency (EPA) standards [2].

Here is the comprehensive, field-proven operational and disposal guide for 5-Phenoxy-3-pyridinol.

Mechanistic Rationale for Disposal Protocols

To understand how to dispose of 5-Phenoxy-3-pyridinol, we must first understand why specific methods are required.

  • Aromatic Stability & Environmental Persistence: The dual-ring system (phenoxypyridine) is highly resistant to standard biological degradation. If introduced into the sanitary sewer system, it bypasses municipal wastewater treatment and acts as a persistent organic pollutant, causing severe aquatic toxicity.

  • Nitrogen Heteroatom Considerations: The pyridine nitrogen atom means that during combustion, nitrogen oxides ( NOx​ ) are generated. Therefore, standard open-air burning or low-tier incineration is insufficient. The compound must be routed to High-Temperature Incineration (HTI) facilities equipped with NOx​ scrubbers to ensure complete thermal oxidation into CO2​ , H2​O , and neutralized nitrogen gas [3].

  • Regulatory Classification: While 5-Phenoxy-3-pyridinol is not explicitly listed by name on the EPA's P-list or U-list, its structural parent compounds (pyridine and phenol) are highly regulated (e.g., EPA F005, U196, U188) [2]. Under the Resource Conservation and Recovery Act (RCRA), it must be managed as a Hazardous Organic Waste [4].

Physicochemical Profile & Waste Categorization

The following table summarizes the quantitative data and waste categorization necessary for logging the chemical into your laboratory's Satellite Accumulation Area (SAA) inventory.

ParameterSpecification / Categorization
Chemical Name 5-Phenoxy-3-pyridinol (or 5-phenoxypyridin-3-ol)
CAS Number 910649-40-0
Molecular Formula C11​H9​NO2​
Molecular Weight 187.19 g/mol
Physical State Solid (Powder/Crystals)
Primary Hazard Skin/Eye Irritant, Aquatic Toxicity
EPA Waste Stream Non-Halogenated Organic Waste (unless mixed with halogenated solvents)
Preferred Disposal High-Temperature Incineration (HTI)

Step-by-Step Disposal Methodologies

Trustworthy laboratory safety relies on self-validating systems. The following protocols ensure that every step of the disposal process is contained, verifiable, and compliant with federal EHS (Environmental Health and Safety) guidelines [4].

Protocol A: Liquid Waste Accumulation (Reaction Effluents & Solvents)

When 5-Phenoxy-3-pyridinol is dissolved in solvents (e.g., during HPLC analysis or synthesis workups), the entire mixture becomes hazardous waste.

  • Determine the Solvent Matrix: Identify if the solvent carrying the 5-Phenoxy-3-pyridinol is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Methanol, Acetonitrile, DMSO).

  • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass carboy. Causality: HDPE prevents solvent leaching, while glass is universally compatible with organic wastes. Do not use metal containers, as trace acidic byproducts can cause corrosion.

  • Segregate: Pour the waste into the designated "Hazardous Waste - Non-Halogenated Organics" or "Halogenated Organics" container. Never mix the two streams , as halogenated waste requires a different, more expensive incineration temperature profile to prevent dioxin formation.

  • Labeling & SAA Compliance: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. List "5-Phenoxy-3-pyridinol" and the solvent matrix under the contents section. Ensure the container remains closed unless actively adding waste [5].

Protocol B: Solid Waste & Contaminated Consumables

Solid waste includes pure expired chemical, contaminated weighing boats, pipette tips, and spill cleanup debris.

  • Primary Containment: Place contaminated solid items into a 7-mil polyethylene bag or a rigid, sealable poly pail[5].

  • Secondary Containment: Place the sealed bag inside a designated solid hazardous waste cardboard box lined with a secondary plastic liner.

  • Defacing Original Containers: If disposing of the original, empty 5-Phenoxy-3-pyridinol vendor bottle, triple-rinse the bottle with a compatible solvent (add the rinsate to the liquid waste stream). Deface the original label with a thick marker to indicate it is empty, then dispose of the glass as solid chemical waste.

Protocol C: Immediate Spill Response
  • Isolate & Equip: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves (double-gloved), safety goggles, and a lab coat.

  • Containment: If solid, gently cover the powder with damp paper towels (using water or a mild solvent) to prevent aerosolization of the dust.

  • Collection: Sweep the dampened material using a non-sparking scoop into a wide-mouth HDPE waste container.

  • Decontamination: Wash the spill area with a detergent solution, followed by a water rinse. Collect all cleanup materials (paper towels, gloves) as hazardous solid waste.

Operational Workflow Visualization

To streamline decision-making at the bench, follow this logical segregation pathway for any waste containing 5-Phenoxy-3-pyridinol.

G Start 5-Phenoxy-3-pyridinol Waste Generated IsLiquid Physical State? Start->IsLiquid LiquidWaste Liquid Waste (e.g., HPLC effluents, solvents) IsLiquid->LiquidWaste Liquid SolidWaste Solid Waste (e.g., powders, contaminated PPE) IsLiquid->SolidWaste Solid HalogenCheck Contains Halogenated Solvents? LiquidWaste->HalogenCheck SolidStream Hazardous Solid Waste Stream SolidWaste->SolidStream NonHalogenated Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenated No Halogenated Halogenated Organic Waste Stream HalogenCheck->Halogenated Yes Incineration High-Temperature Incineration (with NOx Scrubbers) NonHalogenated->Incineration Halogenated->Incineration SolidStream->Incineration

5-Phenoxy-3-pyridinol Waste Segregation and Disposal Decision Tree

References

  • EP2543667A1 - 2-aminopyridine analogs as glucokinase activators - European Patent Office.
  • Hazardous Waste Listings | EPA - United States Environmental Protection Agency. Available at:[Link]

  • ATSDR Pyridine Tox Profile - Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • Laboratory Chemical Waste Management Guidelines - University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Available at:[Link]

  • Chemical Waste Management - University of Delaware Environmental Health & Safety. Available at:[Link]

Handling

Personal protective equipment for handling 5-Phenoxy-3-pyridinol

Comprehensive Safety & Handling Protocol for 5-Phenoxy-3-pyridinol (CAS 910649-40-0) As a Senior Application Scientist, I recognize that the synthesis and scaling of novel therapeutics require more than just high-purity...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Protocol for 5-Phenoxy-3-pyridinol (CAS 910649-40-0)

As a Senior Application Scientist, I recognize that the synthesis and scaling of novel therapeutics require more than just high-purity reagents; they demand an uncompromising commitment to laboratory safety.1[1] is a highly valuable building block in drug development, particularly in the design of kinase inhibitors and agrochemicals. However, its structural motifs—a pyridinol ring coupled with a lipophilic phenoxy group—impart specific toxicological and physical hazards that must be managed with precision.

This guide provides a self-validating, step-by-step operational protocol for handling 5-Phenoxy-3-pyridinol. By understanding the causality behind these safety measures, researchers can protect themselves while maintaining the integrity of their synthetic workflows.

Section 1: Mechanistic Hazard Profiling

Before selecting Personal Protective Equipment (PPE), we must understand why the chemical is hazardous. The safety profile of 5-Phenoxy-3-pyridinol is extrapolated from its core structure, 3-pyridinol, and generalized phenoxy derivatives[2].

  • Skin & Eye Irritation (Category 2): The weakly acidic phenolic/pyridinol hydroxyl group can disrupt cellular membranes, causing severe acute irritation to the eyes and skin[2].

  • Acute Toxicity (Category 3/4): The lipophilic phenoxy ether linkage enhances dermal penetration and systemic absorption, making the compound toxic if swallowed, inhaled, or absorbed[2].

  • Respiratory Hazard (STOT SE 3): As a crystalline powder, aerosolized micro-particles can cause severe mucosal irritation in the respiratory tract[2].

Table 1: Hazard Classification and Physicochemical Profile

Property / HazardClassification / DataMechanistic Driver
CAS Number 910649-40-0Unique identifier for regulatory tracking[1].
Molecular Formula C11H9NO2Determines molecular weight (187.20 g/mol ).
Acute Oral/Dermal Toxicity GHS Category 3/4Lipophilicity enhances systemic absorption[2].
Skin/Eye Irritation GHS Category 2Acidic hydroxyl group disrupts mucosal tissues[2].
Physical State Solid (Powder)High risk of aerosolization and inhalation[2].

Section 2: Personal Protective Equipment (PPE) Matrix

According to3[3], PPE must be selected based on a rigorous hazard assessment. For 5-Phenoxy-3-pyridinol, the primary goal is to create an absolute barrier against dermal contact and inhalation.

  • Eye/Face Protection: Standard safety glasses are insufficient. Chemical safety goggles (ANSI Z87.1 compliant) are mandatory to prevent micro-dust from settling on the ocular mucosa[3].

  • Hand Protection: Nitrile gloves (minimum 5 mil thickness) are required. Causality: Nitrile provides excellent resistance to organic powders and prevents the lipophilic compound from penetrating the skin barrier. Double-gloving is recommended during weighing.

  • Body Protection: A flame-resistant, fluid-resistant laboratory coat with knit cuffs prevents powder from migrating up the forearms.

  • Respiratory Protection: When handled outside a fume hood, a NIOSH-approved N95 or P100 particulate respirator is required to block aerosolized crystalline dust[3].

Table 2: PPE Specifications for 5-Phenoxy-3-pyridinol

PPE CategorySpecificationPrimary Function
Ocular Chemical Splash Goggles (ANSI Z87.1)Blocks airborne dust and accidental splashes[3].
Dermal (Hands) Nitrile Gloves (≥ 5 mil, EN 374)Prevents lipophilic absorption through skin.
Dermal (Body) Lab Coat (Knit Cuffs), Long PantsEliminates exposed skin surfaces.
Respiratory N95/P100 Respirator (if unventilated)Filters out respirable crystalline micro-particles[3].

Section 3: Operational Workflow & Handling Protocol

To align with the 4 (Recognize, Assess, Minimize, Prepare)[4], all handling of 5-Phenoxy-3-pyridinol must occur within a controlled environment.

Step-by-Step Handling Methodology:

  • Preparation: Verify that the chemical fume hood is operational (face velocity 80-120 fpm). Don all required PPE (goggles, double nitrile gloves, lab coat)[4].

  • Static Mitigation: Because organic powders can carry a static charge, use an anti-static weighing boat and a grounded balance to prevent the powder from aerosolizing or clinging to spatulas.

  • Weighing: Open the chemical container only inside the fume hood. Use a clean, dry stainless steel spatula. Weigh the exact required amount to minimize open-air exposure[2].

  • Transfer: Transfer the powder directly into a sealable reaction vessel (e.g., a round-bottom flask with a septum) before removing it from the hood.

  • Decontamination: Wipe down the balance, spatulas, and hood surfaces with a solvent-dampened wipe (e.g., isopropanol or ethanol) to solubilize and remove any residual dust.

G Start Pre-Operation: PPE Verification Vent Engineering Control: Activate Fume Hood Start->Vent Proceed Weigh Handling: Weighing in Enclosure Vent->Weigh Airflow Confirmed Transfer Transfer: Closed System Transfer Weigh->Transfer Minimized Dust Clean Post-Operation: Decontaminate Surfaces Transfer->Clean Process Complete

Operational Workflow for Handling 5-Phenoxy-3-pyridinol

Section 4: Decontamination and Disposal Plan

Under the 5[5], 5-Phenoxy-3-pyridinol and its contaminated byproducts must be treated as hazardous waste. It cannot be disposed of in standard municipal trash or flushed down the drain[2].

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation: Place all contaminated consumables (weighing boats, spatulas, outer gloves, and solvent-dampened wipes) into a designated, puncture-resistant solid hazardous waste container[5].

  • Liquid Waste Segregation: If the compound was dissolved in an organic solvent (e.g., DMSO, DMF, or DCM), collect the liquid in a clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used.

  • Labeling: Ensure all waste containers are explicitly labeled with "Hazardous Waste," the chemical name (5-Phenoxy-3-pyridinol), and the primary hazard (Toxic/Irritant).

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup and EPA-approved high-temperature incineration[5].

Waste Waste 5-Phenoxy-3-pyridinol Contaminated Waste Solid Solid Waste (Gloves, Wipes, Vials) Waste->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Waste->Liquid Incinerate EPA-Approved Incineration Solid->Incinerate Double-bagged OrgWaste Halogenated/Non-Halogenated Organic Carboys Liquid->OrgWaste pH Neutralized OrgWaste->Incinerate Manifested

Waste Segregation and Disposal Pathway for 5-Phenoxy-3-pyridinol

References

  • 5-Phenoxy-3-pyridinol (CAS 910649-40-0). Chemsrc. Available at:[Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Land Disposal Restrictions for Hazardous Wastes: A Snapshot of the Program. Environmental Protection Agency (EPA). Available at: [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). Available at:[Link]

Sources

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